molecular formula C15H13NO B565663 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one CAS No. 209984-30-5

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Cat. No.: B565663
CAS No.: 209984-30-5
M. Wt: 223.275
InChI Key: VLYOZVMUFWIJIQ-UHFFFAOYSA-N
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Description

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS 209984-30-5) is a versatile dibenzolactam scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its core structure serves as a key intermediate in the synthesis of potent γ-secretase inhibitors . Furthermore, N-acyl derivatives of this 5H-dibenzo[b,d]azepin-7(6H)-one scaffold have demonstrated promising immunosuppressive effects by specifically inhibiting potassium channels (Kv1.3 and IK-1) in T-cells, making them candidate molecules for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis . The compound exhibits fascinating stereochemical properties. It possesses latent axial chirality arising from two sp2-sp2 axes: the Ar-Ar axis and the Ar-NC(=O) axis. This results in the formation of stable atropisomers—specifically a pair of enantiomers identified as (a1R, a2R) and (a1S, a2S)—which can be separated at room temperature via chiral HPLC. Research indicates that these atropisomers can be differentially recognized by biological targets, highlighting the importance of stereochemistry in its structure-activity relationships . From a physico-chemical perspective, the compound has a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol . It is a solid with a melting point range of 155-160 °C . Researchers should note its solubility in common organic solvents like dichloromethane and methanol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the specific Material Safety Data Sheet for safe handling and storage instructions, which recommend sealing the compound dry at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-7H-benzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYOZVMUFWIJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676819
Record name 5-Methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209984-30-5
Record name 5-Methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a heterocyclic compound belonging to the dibenzoazepine class of molecules. This structural motif is of significant interest in medicinal chemistry, with related compounds being investigated for a variety of pharmacological activities. This technical guide provides a summary of the known basic physicochemical properties of this compound, outlines general experimental protocols for determining key properties, and provides visualizations of its chemical structure and a typical experimental workflow.

Physicochemical Properties

The publicly available data on the specific physicochemical properties of this compound is limited. However, the following information has been compiled from available sources.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO[1]
Molar Mass 223.27 g/mol [1]
Melting Point 155-160 °C[1]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
CAS Number 209984-30-5[2]

Chemical Structure

The chemical structure of this compound is presented below.

Figure 1. Chemical structure of this compound.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides generalized protocols for determining key physicochemical properties relevant to drug discovery and development.

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of a compound is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of pKa

The pKa value, which indicates the acidity or basicity of a compound, can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

Protocol (UV-Vis Spectrophotometry):

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted into each of the buffer solutions to a constant final concentration.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the compound have different molar absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the basic properties of a novel chemical entity.

G cluster_0 Physicochemical Property Determination Workflow start Novel Compound Synthesis and Purification solubility Aqueous Solubility Determination (e.g., Shake-Flask Method) start->solubility pka pKa Determination (e.g., Potentiometric Titration or UV-Vis Spectroscopy) start->pka logp Lipophilicity (LogP/LogD) Determination (e.g., Shake-Flask or HPLC Method) start->logp stability Chemical Stability Assessment (e.g., pH, Temperature, Light) start->stability data_analysis Data Analysis and Interpretation solubility->data_analysis pka->data_analysis logp->data_analysis stability->data_analysis report Comprehensive Property Profile Report data_analysis->report

Figure 2. Generalized workflow for determining basic physicochemical properties.

Context from Related Dibenzoazepine Derivatives

While specific data for this compound is scarce, research on related dibenzo[b,f]azepine and dibenzo[c,e]azepine derivatives provides valuable context. These classes of compounds are known to be synthetically versatile and have been explored for various biological activities. For instance, derivatives of the dibenzo[b,f]azepine scaffold form the core of several marketed drugs, including carbamazepine and imipramine, which are used to treat epilepsy and depression, respectively. The biological activity of these compounds is often attributed to their three-dimensional structure, which allows them to interact with various biological targets.

The synthesis of dibenzoazepine derivatives often involves multi-step sequences, starting from readily available precursors. Common synthetic strategies include intramolecular cyclization reactions to form the central seven-membered ring.

Conclusion

This compound is a specific isomer within the broader class of dibenzoazepines. While its fundamental properties such as molecular formula, molar mass, and melting point are known, further experimental characterization of its solubility, pKa, and biological activity is required to fully understand its potential applications. The general protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to conduct such investigations. The rich history of related dibenzoazepine compounds in medicinal chemistry suggests that a thorough evaluation of this particular scaffold could be a worthwhile endeavor.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dibenzo[b,d]azepinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzo[b,d]azepinone core, a unique tricyclic lactam, represents a significant scaffold in medicinal chemistry. Its rigid, three-dimensional structure has proven to be a valuable framework for the design of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key biological activities of dibenzo[b,d]azepinone compounds, offering a comprehensive resource for researchers engaged in drug discovery and development.

Discovery and First Synthesis

The genesis of the dibenzo[b,d]azepinone ring system can be traced back to early explorations of seven-membered nitrogen-containing heterocycles. While the closely related 10,11-dihydro-5H-dibenzo[b,f]azepine was first synthesized in 1899 by Thiele and Holzinger, the specific dibenzo[b,d]azepin-6-one core was first described in the mid-20th century.

One of the earliest reported syntheses of the dibenzo[b,d]azepin-6-one scaffold was achieved through a Schmidt reaction on 9-fluorenone derivatives. This reaction, named after Karl Friedrich Schmidt who first reported it in 1924, involves the reaction of a ketone with hydrazoic acid under acidic conditions to yield an amide via ring expansion[1][2]. In this context, the five-membered ring of a fluorenone precursor is expanded to the seven-membered lactam of the dibenzo[b,d]azepinone.

Another classical approach to this ring system is through the intramolecular cyclization of 2'-amino-[1,1'-biphenyl]-2-carboxylic acid. This method relies on the formation of the biphenyl backbone, followed by a condensation reaction to form the seven-membered lactam ring.

Evolution of Synthetic Methodologies

The synthesis of the dibenzo[b,d]azepine and related dibenzoazepinone frameworks has evolved significantly from classical methods to modern catalytic strategies, offering greater efficiency, functional group tolerance, and stereocontrol.

Classical Ring-Forming Reactions
  • Ullmann Condensation: Historically, the Ullmann reaction, first reported by Fritz Ullmann in 1901, has been a cornerstone for the formation of the biaryl linkage, a key step in the synthesis of the dibenzo[b,d]azepinone precursor, 2'-amino-[1,1'-biphenyl]-2-carboxylic acid. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or a carboxylic acid. Although effective, traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.

  • Beckmann Rearrangement: The Beckmann rearrangement, discovered by Ernst Otto Beckmann, provides another classical route to lactams from cyclic oximes. In the context of dibenzo[b,d]azepinone synthesis, a suitably substituted fluorenone can be converted to its oxime, which then undergoes an acid-catalyzed rearrangement to yield the seven-membered lactam.

Modern Catalytic Methods

The advent of transition-metal catalysis has revolutionized the synthesis of dibenzo[b,d]azepine and azepinone scaffolds.

  • Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become powerful tools for the construction of the biaryl backbone of dibenzo[b,d]azepinones under milder conditions and with greater functional group compatibility than traditional methods.

  • Copper-Catalyzed Cyclization: More recent developments have focused on copper-catalyzed intramolecular cyclization reactions to form the seven-membered ring. These methods often exhibit high yields and can be adapted for asymmetric synthesis, providing access to chiral dibenzo[b,d]azepinone derivatives.

  • Ring Expansion Reactions: Catalyst-free ring expansion domino reactions have also emerged as an innovative approach to the dibenzo[b,d]azepine skeleton. These reactions often proceed through a cascade of intramolecular rearrangements, offering a rapid and efficient means to construct the tricyclic core.

Key Experimental Protocols

Synthesis of Dibenzo[b,d]azepin-6-one via Schmidt Reaction of 9-Fluorenone

Warning: This reaction involves the use of hydrazoic acid (from sodium azide and a strong acid), which is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 9-Fluorenone

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 9-fluorenone in chloroform is cooled in an ice bath.

  • Concentrated sulfuric acid is added cautiously while maintaining the low temperature.

  • Sodium azide is added portion-wise to the stirred solution over a period of time, ensuring the temperature does not rise significantly.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield dibenzo[b,d]azepin-6-one.

Biological Activity and Therapeutic Potential

Dibenzo[b,d]azepinone derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer and enzyme inhibitory effects. The rigid and defined three-dimensional structure of the dibenzo[b,d]azepinone core allows for precise interactions with biological targets.

Anticancer Activity

Several studies have highlighted the potential of dibenzo[b,d]azepinone analogs as anticancer agents. Research on the structurally related dibenzo[b,e]azepine-6,11-dione scaffold has shown that these compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair[1]. Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

anticancer_mechanism Dibenzo[b,d]azepinone Dibenzo[b,d]azepinone PARP-1 PARP-1 Dibenzo[b,d]azepinone->PARP-1 Inhibition DNA_Damage DNA_Damage PARP-1->DNA_Damage Repair Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Furthermore, other related dibenzoazepine derivatives have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death[3].

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Starting_Materials 9-Fluorenone Sodium Azide Schmidt_Reaction Schmidt Reaction (H₂SO₄, CHCl₃) Purification Column Chromatography or Recrystallization Characterization NMR, MS, HPLC Dibenzo_b_d_azepin_6_one Dibenzo[b,d]azepin-6-one Compound_Treatment Treatment with Dibenzo[b,d]azepin-6-one Dibenzo_b_d_azepin_6_one->Compound_Treatment Cell_Lines Cancer Cell Lines (e.g., OVCAR-3) Viability_Assay Cell Viability Assay (e.g., MTT) IC50_Determination IC₅₀ Determination

Quantitative Biological Data

The following table summarizes the reported in vitro anticancer activity of selected dibenzo[b,e]azepine-6,11-dione derivatives, which serve as valuable comparator compounds for the dibenzo[b,d]azepinone scaffold.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
d21 OVCAR-3Not specified, but noted as more potent than Rucaparib[1]
d22 OVCAR-3Not specified, but noted as more potent than Rucaparib[1]
Rucaparib (comparator) OVCAR-3-[1]

Note: Specific IC₅₀ values for d21 and d22 were not provided in the abstract, but their superior activity to the known PARP inhibitor Rucaparib was highlighted.

Conclusion and Future Perspectives

The dibenzo[b,d]azepinone scaffold has a rich history rooted in classical organic chemistry and continues to be an area of active investigation with the advent of modern synthetic methods. Its proven utility as a framework for potent anticancer agents, particularly as potential PARP and topoisomerase inhibitors, underscores its significance as a privileged structure in medicinal chemistry. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of a broader range of biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of novel dibenzo[b,d]azepinone derivatives for the development of next-generation therapeutics. The unique atropisomeric properties of the dibenzo[b,d]azepin-6-one nucleus also present an exciting avenue for the design of highly specific and potent chiral drugs[4].

References

In-Depth Technical Guide: 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS 209984-30-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a heterocyclic molecule built upon the privileged dibenzo[b,d]azepinone scaffold. This tricyclic system, featuring a central seven-membered lactam ring fused to two benzene rings, is of significant interest in medicinal chemistry. Its rigid, yet conformationally complex, structure provides a versatile platform for the design of therapeutic agents, particularly those targeting the central nervous system. The presence of a methyl group on the nitrogen atom of the lactam can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential biological significance, with a focus on its structural relationship to known γ-secretase inhibitors.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the tables below. Spectral data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 209984-30-5
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)

Table 2: Predicted Spectral Data

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ 7.8-7.2 (m, 8H, Ar-H), 3.4 (s, 2H, CH₂), 3.1 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 172 (C=O), 145-120 (Ar-C), 55 (CH₂), 35 (N-CH₃)
Mass Spectrometry (EI) m/z 223 (M⁺), 194, 180
Infrared (IR) Spectroscopy (KBr) ~1680 cm⁻¹ (C=O, lactam), ~3050 cm⁻¹ (Ar C-H), ~2920 cm⁻¹ (Aliphatic C-H)

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a two-step process starting from 2-amino-2'-carboxybiphenyl. The first step involves the formation of the dibenzo[b,d]azepinone core via an intramolecular cyclization, followed by N-methylation of the resulting lactam.

Proposed Synthetic Workflow

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: N-Methylation A 2-Amino-2'-carboxybiphenyl B 5H-Dibenzo[b,d]azepin-6(7H)-one A->B Heat or Acid Catalyst C 5H-Dibenzo[b,d]azepin-6(7H)-one D This compound C->D Base (e.g., NaH), Methylating Agent (e.g., CH₃I)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 5H-Dibenzo[b,d]azepin-6(7H)-one

A classical approach to the dibenzo[b,d]azepinone core is through the intramolecular Friedel-Crafts acylation or thermal cyclization of an appropriate biphenyl precursor.[1]

Materials:

  • 2-Amino-2'-carboxybiphenyl

  • Polyphosphoric acid (PPA) or a similar dehydrating/acidic agent

  • Anhydrous toluene or other suitable high-boiling solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-amino-2'-carboxybiphenyl in a high-boiling inert solvent such as toluene, add a dehydrating agent like polyphosphoric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5H-dibenzo[b,d]azepin-6(7H)-one.

Experimental Protocol: N-Methylation of 5H-Dibenzo[b,d]azepin-6(7H)-one

The N-methylation of the lactam can be achieved using a strong base and a methylating agent.

Materials:

  • 5H-Dibenzo[b,d]azepin-6(7H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5H-dibenzo[b,d]azepin-6(7H)-one in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the sodium salt of the lactam.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

The dibenzo[b,d]azepinone core is structurally similar to known inhibitors of γ-secretase, an intramembrane protease complex with a critical role in cellular signaling and disease pathogenesis, particularly Alzheimer's disease.

The γ-Secretase Complex and Alzheimer's Disease

γ-Secretase is a multi-protein complex responsible for the final proteolytic cleavage of the Amyloid Precursor Protein (APP), a process that generates amyloid-β (Aβ) peptides.[2] The accumulation and aggregation of Aβ peptides in the brain are considered a central event in the pathology of Alzheimer's disease.[3] Inhibition of γ-secretase is therefore a key therapeutic strategy to reduce Aβ production.[3]

G cluster_0 APP Processing cluster_1 Pathology cluster_2 Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 fragment APP->C99 β-secretase Ab Amyloid-β (Aβ) C99->Ab γ-secretase AICD APP Intracellular Domain (AICD) C99->AICD γ-secretase Ab_agg Aβ Aggregation Ab->Ab_agg Plaques Amyloid Plaques Ab_agg->Plaques Neurotox Neurotoxicity Plaques->Neurotox AD Alzheimer's Disease Neurotox->AD Inhibitor This compound (Potential γ-secretase inhibitor) Inhibitor->C99 Inhibits cleavage

Caption: The amyloidogenic pathway of APP processing and potential inhibition.

The Notch Signaling Pathway

γ-Secretase also plays a crucial role in the Notch signaling pathway, which is essential for cell-cell communication, proliferation, differentiation, and apoptosis.[4][5] The Notch receptor is a single-pass transmembrane protein that, upon ligand binding, undergoes proteolytic cleavage by γ-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and acts as a transcriptional regulator.[5]

Due to the vital role of Notch signaling, non-selective inhibition of γ-secretase can lead to significant side effects. Therefore, the development of γ-secretase modulators (GSMs) or inhibitors that selectively target APP processing over Notch cleavage is a major goal in drug discovery.[2] The specific structure of this compound may confer a degree of selectivity, a hypothesis that warrants further investigation.

G cluster_0 Notch Receptor Activation cluster_1 Proteolytic Cleavage cluster_2 Signal Transduction cluster_3 Potential Inhibition Ligand Ligand (e.g., Delta, Jagged) Notch Notch Receptor Ligand->Notch Binding Notch_cleaved1 S2 Cleavage (ADAM metalloprotease) Notch->Notch_cleaved1 Notch_cleaved2 S3 Cleavage (γ-secretase) Notch_cleaved1->Notch_cleaved2 NICD Notch Intracellular Domain (NICD) Notch_cleaved2->NICD Nucleus Nucleus NICD->Nucleus CSL CSL Transcription Factor Gene_exp Target Gene Expression CSL->Gene_exp Activation Inhibitor This compound (Potential γ-secretase inhibitor) Inhibitor->Notch_cleaved1 Inhibits cleavage

Caption: The Notch signaling pathway and its potential inhibition by γ-secretase inhibitors.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its core structure suggests a potential for biological activity, particularly as a modulator of γ-secretase. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to explore its full therapeutic potential. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide serve as a valuable resource for initiating such research endeavors.

References

An In-Depth Technical Guide on the Structure and Conformation of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a heterocyclic compound belonging to the dibenzoazepine class of molecules. This family of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. The central seven-membered azepine ring fused to two benzene rings creates a unique three-dimensional scaffold that can interact with various biological targets. The conformation of this tricyclic system, particularly the puckering of the azepine ring and the potential for atropisomerism, is a critical determinant of its biological function. This guide provides a comprehensive overview of the expected structural and conformational properties of this compound, drawing upon data from analogous structures.

Molecular Structure and Expected Conformation

The core of this compound consists of a dibenzo[b,d]azepine skeleton. The central seven-membered ring is not planar and is expected to adopt a non-planar conformation to minimize steric and angle strain.

Based on studies of related dibenzo[b,f]azepines and theoretical studies on dibenzoazepine analogues, the azepine ring in this compound is likely to adopt a boat-like conformation . In analogous crystal structures of dibenzo[b,f]azepine derivatives, the seven-membered ring consistently exhibits a boat conformation. This conformation is a key feature influencing the overall three-dimensional shape of the molecule.

Furthermore, the dibenzo[b,d]azepinone scaffold has the potential for axial chirality due to hindered rotation around the biaryl C-C bond and the C-N bond. This phenomenon, known as atropisomerism, can lead to the existence of stable enantiomers at room temperature. The presence of the methyl group on the nitrogen atom and the carbonyl group in the seven-membered ring will influence the energy barrier to rotation and, consequently, the stability of these atropisomers.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized starting from the parent compound, 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one. The final step would involve the N-methylation of this precursor.

G precursor 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one reagents Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) precursor->reagents 1. product This compound reagents->product 2.

Caption: Proposed N-methylation to synthesize the target compound.

Materials:

  • 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound.

Structural and Conformational Analysis Workflow

To fully characterize the structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling synthesis Synthesis & Purification xray Single-Crystal X-ray Diffraction synthesis->xray nmr NMR Spectroscopy (1H, 13C, NOESY, VT-NMR) synthesis->nmr ir Infrared Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms dft DFT Calculations (Geometry Optimization) xray->dft Comparison nmr->dft conf_search Conformational Search md Molecular Dynamics Simulations

Caption: Integrated workflow for structural and conformational analysis.

The following tables summarize the type of quantitative data that would be obtained from the proposed analytical workflow. The values presented are hypothetical and based on data for similar dibenzoazepine structures found in the literature.

Table 1: Crystallographic Data (Hypothetical)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
V (ų)1334.5
Z4

Table 2: Key Bond Lengths and Angles (Hypothetical)

Bond/AngleLength (Å) / Angle (°)
C-N (amide)1.35
C=O1.23
C-N-C (azepine)121.5
Dihedral Angle (Benzene rings)55.2

Table 3: Spectroscopic Data (Hypothetical)

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.8-7.2 (m, 8H, Ar-H), 3.5 (s, 3H, N-CH₃), 3.0 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 170.1 (C=O), 140.5, 138.2, 131.5, 129.8, 128.7, 127.6, 125.4, 123.1, 35.8 (N-CH₃), 30.2 (CH₂)
IR (KBr, cm⁻¹)1685 (C=O stretch), 3050 (Ar C-H stretch), 2920 (Aliphatic C-H stretch)

Conclusion

While direct experimental data for this compound remains to be published, a comprehensive understanding of its structure and conformation can be inferred from the rich chemistry of related dibenzoazepine derivatives. The molecule is expected to possess a non-planar, boat-like seven-membered ring and may exhibit atropisomerism. The proposed synthetic and analytical workflows provide a clear path for the definitive characterization of this compound. Such studies are crucial for elucidating the structure-activity relationships within this important class of molecules and for the rational design of new therapeutic agents.

The Ascending Trajectory of Dibenzo[b,d]azepin-6(7H)-one Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,d]azepin-6(7H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth review of the synthesis, biological activity, and therapeutic applications of this promising class of compounds, with a special focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).

Introduction: A Scaffold of Therapeutic Promise

The dibenzo[b,d]azepin-6(7H)-one core, a tricyclic lactam, has garnered considerable attention from medicinal chemists due to its rigid conformational framework and synthetic tractability. This unique structure allows for the precise spatial orientation of various substituents, enabling the design of potent and selective inhibitors for a range of biological targets. While derivatives of the broader azepine class have shown diverse pharmacological activities, including antimicrobial, anticonvulsive, and analgesic properties, the dibenzo[b,d]azepin-6(7H)-one series has shown particular promise as anti-cancer agents.[1]

Dibenzo[b,d]azepin-6(7H)-one Derivatives as PARP Inhibitors

A significant breakthrough in the application of dibenzo[b,d]azepin-6(7H)-one derivatives has been their development as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in a synthetic lethal effect.[2][3]

Quantitative Bioactivity Data

Several studies have reported the synthesis and evaluation of dibenzo[b,d]azepin-6(7H)-one and related spiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors. The following table summarizes the in vitro inhibitory activities of selected compounds against PARP-1 and their anti-proliferative effects on various cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Compound 11b PARP-119.24A549 (Lung Carcinoma)-[1]
Compound R8e PARP-1-A549 (Lung Carcinoma)2.01[4]
Compound 10g Not Specified-A549 (Lung Carcinoma)43.99[4]
Compound 10h Not Specified-A549 (Lung Carcinoma)-[4]
Rucaparib PARP-1---[1]

Note: The table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of these derivatives have provided valuable insights for the design of more potent inhibitors. For instance, in a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, compound 11b demonstrated superior anti-proliferative activity and a favorable selectivity index against lung cancer cells, along with potent PARP-1 inhibitory activity (IC50 = 19.24 nM).[1] Molecular docking studies suggest that these compounds occupy the nicotinamide binding pocket of PARP-1, forming key interactions with amino acid residues such as GLN759, GLU763, and ASP766.[5] The presence of specific substituents on the benzoyl moiety has been shown to significantly influence the inhibitory potency.

Experimental Protocols

General Synthesis of Dibenzo[b,d]azepin-6(7H)-one Derivatives

The synthesis of the dibenzo[b,d]azepin-6(7H)-one core and its derivatives typically involves multi-step reaction sequences. A common strategy is the intramolecular cyclization of a suitably substituted N-(2-biphenylyl)acetamide. The following is a generalized synthetic scheme:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminobiphenyl C N-(2-Biphenylyl)acetamide Derivative A->C Base, Solvent B Substituted Acetyl Chloride B->C D N-(2-Biphenylyl)acetamide Derivative E Dibenzo[b,d]azepin-6(7H)-one Derivative D->E Lewis Acid (e.g., AlCl3) or Polyphosphoric Acid

Caption: Generalized synthetic route to dibenzo[b,d]azepin-6(7H)-one derivatives.

PARP-1 Inhibition Assay Protocol (ELISA-based)

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a variety of methods, including enzyme-linked immunosorbent assays (ELISA).

G cluster_workflow PARP-1 Inhibition Assay Workflow A 1. Coat 96-well plate with histone protein. B 2. Add PARP-1 enzyme, activated DNA, and varying concentrations of inhibitor. A->B C 3. Add biotinylated NAD+ and incubate to allow PARylation. B->C D 4. Wash to remove unbound reagents. C->D E 5. Add streptavidin-HRP conjugate. D->E F 6. Wash to remove unbound conjugate. E->F G 7. Add TMB substrate and incubate. F->G H 8. Stop reaction with acid. G->H I 9. Measure absorbance at 450 nm. H->I

Caption: Workflow for a typical PARP-1 ELISA-based inhibition assay.

The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based PARP Activity Assay (Western Blot)

The cellular activity of PARP inhibitors can be assessed by measuring the levels of poly(ADP-ribose) (PAR) within cells.

G cluster_workflow Cell-Based PARP Activity Assay Workflow A 1. Seed and culture cancer cells (e.g., BRCA-deficient). B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Induce DNA damage (e.g., with H2O2) to activate PARP-1. B->C D 4. Lyse cells and quantify protein concentration. C->D E 5. Perform SDS-PAGE and transfer proteins to a membrane. D->E F 6. Probe membrane with anti-PAR primary antibody. E->F G 7. Incubate with HRP-conjugated secondary antibody. F->G H 8. Detect signal using chemiluminescence and analyze band intensity. G->H

Caption: Western blot workflow to assess cellular PARP activity.

A reduction in the PAR signal in treated cells compared to the control indicates inhibition of PARP activity.

Signaling Pathway

The therapeutic rationale for using PARP inhibitors in specific cancers is rooted in the concept of synthetic lethality. The following diagram illustrates the central role of PARP-1 in DNA repair and the consequences of its inhibition in homologous recombination (HR) deficient cancer cells.

G cluster_pathway PARP-1 Signaling in DNA Repair and Cancer Therapy cluster_hr_deficient In HR-Deficient Cancer Cells (e.g., BRCA mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication if unrepaired, leads to BER Base Excision Repair (BER) PARP1->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR Homologous Recombination (HR) Repair (e.g., BRCA1/2) DNA_DSB->HR repaired by NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DNA_DSB->NHEJ repaired by Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis leads to HR->Cell_Survival leads to NHEJ->Apoptosis can lead to PARPi Dibenzo[b,d]azepin-6(7H)-one (PARP Inhibitor) PARPi->PARP1 inhibits

References

The Dibenzo[b,d]azepinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,d]azepinone tricycle represents a promising and versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its rigid, three-dimensional structure provides a unique framework for the strategic placement of functional groups, enabling potent and selective interactions with a variety of biological targets. This guide offers a comprehensive overview of the dibenzo[b,d]azepinone core, detailing its synthesis, biological activities, and the key signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for the synthesis and evaluation of dibenzo[b,d]azepinone derivatives, intended to equip researchers with the practical knowledge to explore this valuable chemical space.

Synthesis of the Dibenzo[b,d]azepinone Core

The construction of the dibenzo[b,d]azepinone skeleton can be achieved through several synthetic strategies. Recent advancements have focused on developing efficient and environmentally friendly methods. Key approaches include catalyst-free ring expansion reactions, copper-catalyzed asymmetric intramolecular cyclizations, and palladium-catalyzed annulation or cyclization/addition reactions.[1][2][3] These methods offer access to a diverse range of substituted dibenzo[b,d]azepinone analogs, facilitating comprehensive structure-activity relationship (SAR) studies.

Biological Activity and Therapeutic Targets

Derivatives of the dibenzo[b,d]azepinone core have exhibited a broad spectrum of biological activities, with a notable emphasis on anticancer properties. These compounds have been shown to target several critical proteins involved in cancer cell proliferation, survival, and DNA repair.

Anticancer Activity

The dibenzo[b,d]azepinone scaffold has been successfully employed in the design of potent anticancer agents. The rigidification of molecular structure, a key principle in drug design, has been applied to enhance the binding affinity and selectivity of these compounds for their biological targets.[4]

Inhibition of Checkpoint Kinase 1 (Chk1)

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. Its inhibition represents a promising strategy to sensitize cancer cells to DNA-damaging agents. Certain 5,10-dihydro-dibenzo[b,e][1][3]diazepin-11-ones have been identified as potent and selective Chk1 inhibitors, demonstrating the potential to abrogate G2 arrest and enhance the cytotoxicity of chemotherapeutic agents like camptothecin.[5]

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that modulates DNA topology and is a well-established target for cancer chemotherapy. Dibenzo[b,f]azepine derivatives have been designed as topoisomerase II inhibitors, guided by the pharmacophoric features of established drugs like doxorubicin.[4][6] These compounds can act as DNA intercalators and have shown significant anti-proliferative activity against various cancer cell lines.[4]

p21-Activated Kinase 1 (PAK1) Inhibition

p21-activated kinase 1 (PAK1) is a key regulator of cell motility, survival, and proliferation, and its aberrant signaling is implicated in cancer. A dibenzoazepine derivative has been identified as a potent and selective allosteric PAK1 inhibitor, highlighting another avenue for the therapeutic application of this scaffold.[3]

Quantitative Biological Data

The following tables summarize key quantitative data for representative dibenzo[b,d]azepinone and related derivatives, illustrating their potency against various biological targets.

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
46d Chk1EnzymaticPotent (not specified)SW620[5]
5e Topoisomerase IIEnzymatic6.36 ± 0.36-[6]
5e CytotoxicityCell-based13.05 ± 0.62Leukaemia SR[6]
Molecule 1 PAK1Enzymatic0.005-[3]

Signaling Pathways and Mechanisms of Action

To fully appreciate the therapeutic potential of dibenzo[b,d]azepinone derivatives, it is essential to understand the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate the key pathways associated with the primary targets of these compounds.

Chk1_Signaling_Pathway cluster_dna_damage DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_chk1_activation Chk1 Activation & Signaling DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR ATR Kinase Chk1 Chk1 ATR->Chk1 phosphorylates (activates) ATRIP ATRIP ATRIP->ATR recruits RPA_ssDNA->ATRIP Cdc25 Cdc25 Phosphatases (Cdc25A, Cdc25B, Cdc25C) Chk1->Cdc25 phosphorylates (inhibits) CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B) Cdc25->CDK_Cyclin dephosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CDK_Cyclin->Cell_Cycle_Arrest promotes mitosis Dibenzoazepinone Dibenzo[b,d]azepinone Inhibitor Dibenzoazepinone->Chk1

Caption: Chk1 Signaling Pathway Inhibition.

Topoisomerase_II_Mechanism cluster_topo_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Dibenzo[b,d]azepinone Derivatives TopoII_binds_G 1. Topo II binds G-segment DNA T_segment_capture 2. T-segment DNA captured TopoII_binds_G->T_segment_capture ATP_binding 3. ATP binding T_segment_capture->ATP_binding G_segment_cleavage 4. G-segment cleavage (transient double-strand break) ATP_binding->G_segment_cleavage T_segment_passage 5. T-segment passes through break G_segment_cleavage->T_segment_passage Cleavage_Complex Stabilized Topo II- DNA Cleavage Complex G_segment_cleavage->Cleavage_Complex stabilizes G_segment_ligation 6. G-segment ligation T_segment_passage->G_segment_ligation T_segment_release 7. T-segment release G_segment_ligation->T_segment_release ATP_hydrolysis 8. ATP hydrolysis & enzyme reset T_segment_release->ATP_hydrolysis ATP_hydrolysis->TopoII_binds_G Dibenzoazepinone Dibenzo[b,d]azepinone Derivative Dibenzoazepinone->G_segment_cleavage intercalates/binds Apoptosis Apoptosis Cleavage_Complex->Apoptosis leads to

Caption: Topoisomerase II Mechanism and Inhibition.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak1_core PAK1 Core Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Rho_GTPases Rho GTPases (Rac1, Cdc42) RTK->Rho_GTPases PAK1 PAK1 Rho_GTPases->PAK1 activates Cytoskeletal_Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal_Remodeling Cell_Motility Cell Motility & Invasion PAK1->Cell_Motility Cell_Proliferation Cell Proliferation PAK1->Cell_Proliferation Cell_Survival Cell Survival PAK1->Cell_Survival Dibenzoazepinone Dibenzo[b,d]azepinone Inhibitor Dibenzoazepinone->PAK1

Caption: PAK1 Signaling Pathway and Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative dibenzo[b,d]azepinone derivative and for key biological assays to evaluate the activity of these compounds.

General Procedure for the Synthesis of Dibenzo[b,f]azepine-5-carbohydrazide Derivatives[4]
  • Synthesis of 5H-dibenzo[b,f]azepine: Carbamazepine (12 g) is suspended in water (600 ml), and NaOH (32 g, 20 mol equiv.) is added. The mixture is heated under reflux and the reaction is monitored by TLC. After completion, the mixture is filtered while hot to afford 5H-dibenzo[b,f]azepine.

  • Synthesis of N'-Benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide: To a solution of 5H-dibenzo[b,f]azepine in an appropriate solvent, an acid chloride (e.g., benzoyl chloride) is added, and the reaction is stirred at room temperature for 18 hours. The resulting product is then isolated and purified.

Note: For the synthesis of specific dibenzo[b,d]azepinone derivatives, modifications to starting materials and reaction conditions will be necessary.

Chk1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits.

  • Reagent Preparation: Prepare serial dilutions of the test dibenzo[b,d]azepinone derivative in a suitable solvent (e.g., DMSO). Prepare solutions of Chk1 enzyme, a suitable peptide substrate, and ATP in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Add the Chk1 enzyme solution and incubate. Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.

Topoisomerase II Decatenation Assay

This protocol is based on the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA).

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, kDNA, and distilled water.

  • Inhibitor Addition: Add various concentrations of the test dibenzo[b,d]azepinone derivative or a vehicle control to the reaction tubes.

  • Enzyme Addition and Incubation: Add purified topoisomerase II enzyme to each tube and incubate at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and photograph. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.

PAK1 Kinase Inhibition Assay

A common method to assess PAK1 inhibition is a mobility shift assay or an ADP-Glo™ assay.

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of recombinant human PAK1 enzyme, a fluorescently labeled peptide substrate (e.g., PAKtide), and ATP in a kinase reaction buffer.

  • Reaction Setup: Add the test compound solutions to the wells of a 384-well plate. Add the PAK1 enzyme solution and pre-incubate. Initiate the kinase reaction by adding the peptide substrate and ATP solution.

  • Kinase Reaction and Termination: Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C. Terminate the reaction by adding a stop solution.

  • Analysis: Analyze the plate on a microfluidic mobility shift assay platform to separate the phosphorylated and unphosphorylated substrate. The percentage of inhibition is calculated, and IC50 values are determined.

Experimental and Drug Discovery Workflow

The discovery and development of novel drugs based on the dibenzo[b,d]azepinone core follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_design_synthesis 1. Design & Synthesis cluster_in_vitro 2. In Vitro Evaluation cluster_lead_optimization 3. Lead Optimization cluster_preclinical 4. Preclinical Development Target_Identification Target Identification (e.g., Chk1, Topo II, PAK1) Library_Design Library Design & Virtual Screening Target_Identification->Library_Design Chemical_Synthesis Chemical Synthesis of Dibenzo[b,d]azepinone Analogs Library_Design->Chemical_Synthesis Purification_Characterization Purification & Structural Characterization (NMR, MS, etc.) Chemical_Synthesis->Purification_Characterization Biochemical_Assays Biochemical Assays (Kinase/Enzyme Inhibition) Purification_Characterization->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assays->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Selection->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicology Studies (Animal Models) ADMET_Profiling->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: Drug Discovery Workflow for Dibenzo[b,d]azepinone Derivatives.

Conclusion

The dibenzo[b,d]azepinone core has firmly established itself as a privileged scaffold in drug discovery, particularly for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent inhibitory activity against key cancer-related targets such as Chk1, Topoisomerase II, and PAK1. The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and a thorough understanding of the underlying biological pathways, holds significant promise for the future of targeted cancer therapy. This guide provides a foundational resource for researchers to contribute to this exciting and impactful area of medicinal chemistry.

References

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one: A Core Heterocyclic Scaffold for Neuroactive Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a tricyclic lactam that has emerged as a pivotal heterocyclic building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the design of potent and selective modulators of various biological targets, most notably γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important heterocyclic core, with a focus on experimental protocols and its role in drug discovery.

Physicochemical Properties

While detailed experimental data for the isolated this compound is not extensively published in readily available literature, its fundamental properties can be inferred from its structure and data on related compounds.

PropertyValue
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
CAS Number 209984-30-5[1]
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Synthesis of the Dibenzo[b,d]azepin-6-one Core

The synthesis of the core 5H-dibenzo[b,d]azepin-6(7H)-one scaffold is a critical first step. Several synthetic strategies have been developed, with intramolecular Friedel-Crafts acylation being a prominent and effective method.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general approach for the synthesis of the parent lactam, 5H-dibenzo[b,d]azepin-6(7H)-one, which can then be N-methylated.

Materials:

  • N-Substituted 2-aminobiphenyl-2'-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: A solution of the N-substituted 2-aminobiphenyl-2'-carboxylic acid in an anhydrous solvent (e.g., DCM) is treated with an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). The reaction is typically stirred at room temperature or gently heated until the conversion to the acid chloride is complete, which can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch). The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Intramolecular Cyclization: The crude acid chloride is dissolved in a fresh portion of anhydrous solvent under an inert atmosphere. The solution is cooled (typically to 0 °C or below), and a Lewis acid (e.g., anhydrous aluminum chloride) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete (monitoring by TLC or LC-MS).

  • Work-up and Purification: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford the desired 5H-dibenzo[b,d]azepin-6(7H)-one.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Step 3: Work-up and Purification Start N-Substituted 2-aminobiphenyl-2'-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ in Anhydrous Solvent Start->Reagent1 Reaction Product1 N-Substituted 2-aminobiphenyl-2'-carbonyl chloride Reagent1->Product1 Reagent2 Lewis Acid (e.g., AlCl₃) in Anhydrous Solvent Product1->Reagent2 Reaction Product2 5H-dibenzo[b,d]azepin-6(7H)-one Reagent2->Product2 Workup Quenching, Extraction, Washing, Drying Product2->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified 5H-dibenzo[b,d]azepin-6(7H)-one Purification->FinalProduct

Caption: General workflow for the synthesis of the 5H-dibenzo[b,d]azepin-6(7H)-one core via intramolecular Friedel-Crafts acylation.

N-Methylation of the Lactam Core

Once the parent lactam is obtained, the final step is the introduction of the methyl group at the nitrogen atom (position 5). This is typically achieved through a standard N-alkylation reaction.

Experimental Protocol: N-Methylation

Materials:

  • 5H-dibenzo[b,d]azepin-6(7H)-one

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • A methylating agent (e.g., methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Deprotonation: To a solution of 5H-dibenzo[b,d]azepin-6(7H)-one in an anhydrous polar aprotic solvent under an inert atmosphere, a slight excess of a strong base (e.g., sodium hydride) is added portion-wise at 0 °C. The mixture is stirred at this temperature for a short period (e.g., 30 minutes) to allow for the complete formation of the corresponding anion.

  • Alkylation: A methylating agent (e.g., methyl iodide) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitoring by TLC or LC-MS).

  • Work-up and Purification: The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Work-up and Purification Start 5H-dibenzo[b,d]azepin-6(7H)-one Reagent1 Base (e.g., NaH) in Anhydrous Solvent Start->Reagent1 Reaction Intermediate Lactam Anion Reagent1->Intermediate Reagent2 Methylating Agent (e.g., CH₃I) Intermediate->Reagent2 Reaction Product This compound Reagent2->Product Workup Quenching, Extraction, Washing, Drying Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General workflow for the N-methylation of the 5H-dibenzo[b,d]azepin-6(7H)-one core.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the N-methyl group around δ 3.0-3.5 ppm. Methylene protons of the azepine ring would likely appear as multiplets.

  • ¹³C NMR: Aromatic carbons in the range of δ 120-150 ppm. A signal for the N-methyl carbon around δ 30-40 ppm. A carbonyl carbon signal for the lactam around δ 170 ppm.

  • IR: A strong absorption band for the lactam carbonyl group (C=O) around 1650-1680 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.27).

Application as a Heterocyclic Building Block in Drug Discovery

The primary significance of this compound lies in its role as a key intermediate in the synthesis of potent γ-secretase inhibitors.

Modulation of the γ-Secretase Pathway in Alzheimer's Disease

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). Cleavage of APP by β-secretase followed by γ-secretase generates amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a major component of the amyloid plaques found in the brains of Alzheimer's disease patients. Inhibition of γ-secretase is therefore a major therapeutic strategy to reduce the production of Aβ peptides.

This compound serves as the core scaffold for the potent γ-secretase inhibitor known as DBZ (Dibenzazepine). The tricyclic structure of the dibenzoazepinone provides a rigid framework to which other pharmacophoric groups can be attached to achieve high affinity and selectivity for the γ-secretase complex. The N-methyl group can influence the conformation and physicochemical properties of the inhibitor, potentially impacting its potency, selectivity, and pharmacokinetic profile.

G cluster_0 Amyloidogenic Pathway cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase Cleavage APP->beta_secretase gamma_secretase γ-Secretase Cleavage beta_secretase->gamma_secretase Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Plaques Amyloid Plaques (Alzheimer's Disease) Abeta->Plaques Building_Block This compound Inhibitor γ-Secretase Inhibitor (e.g., DBZ) Building_Block->Inhibitor Inhibitor->gamma_secretase Inhibition

Caption: Role of this compound as a building block for γ-secretase inhibitors in the context of the amyloidogenic pathway in Alzheimer's disease.

Conclusion

This compound is a valuable heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases. Its synthesis, based on the construction of the dibenzo[b,d]azepin-6-one core followed by N-methylation, provides access to a rigid and versatile scaffold. The central role of this molecule in the structure of potent γ-secretase inhibitors underscores its importance for researchers and drug development professionals working in the field of Alzheimer's disease and related neurological disorders. Further exploration of derivatives based on this core may lead to the discovery of novel and improved therapeutic agents.

References

Theoretical Frontiers in Dibenzo[b,d]azepinone Stability: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,d]azepinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The inherent structural constraints of this tricyclic system give rise to unique stereochemical properties, most notably atropisomerism, which profoundly influences molecular stability, receptor binding, and overall pharmacological profile. This technical guide delves into the theoretical and experimental studies elucidating the stability of dibenzo[b,d]azepinones, with a focus on their conformational dynamics and the energetic barriers that govern their stereochemical integrity.

Atropisomerism and Conformational Stability

Dibenzo[b,d]azepinones possess axial chirality arising from restricted rotation (atropisomerism) around the biaryl (C-C) single bond. This phenomenon results in the existence of stable, non-interconverting enantiomers (atropisomers) at room temperature. The stability of these atropisomers is a critical factor in drug design, as different atropisomers can exhibit distinct biological activities.

In N-substituted derivatives, such as N-acyl or N-sulfonyl dibenzo[b,d]azepinones, additional chiral axes can emerge from restricted rotation around the Ar–N bond, further complicating the stereochemical landscape.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the preferred conformations and the energetic barriers to rotation. DFT calculations have shown that N-acyl derivatives preferentially adopt an E-amide conformation over the Z-amide form.[1][2]

The stability of these atropisomers is quantified by the Gibbs free energy of activation (ΔG‡) for rotation around the chiral axis. Higher ΔG‡ values indicate greater stereochemical stability and a lower likelihood of in vivo racemization.

Quantitative Stability Data

Experimental determination of rotational energy barriers, often complemented by computational analysis, provides the quantitative foundation for understanding the stability of dibenzo[b,d]azepinone atropisomers. The following tables summarize key data from studies on various derivatives.

Table 1: Rotational Energy Barriers for N-Sulfonyl-4-methyl-5H-dibenzo[b,d]azepin-7(6H)-ones [1]

CompoundR (Sulfonyl Group)ΔG‡ (kJ/mol) at T (°C)
IIBd 4-Tolylsulfonyl (Tosyl)126.3 at 120
IIBe 2-Naphthylsulfonyl131.6 at 120
IIBf 8-Quinolylsulfonyl131.6 at 120

Data sourced from studies on 4-methyl substituted derivatives, which were synthesized to freeze the conformational change and allow for the isolation of stable atropisomers.[1][2]

Methodologies and Protocols

The study of dibenzo[b,d]azepinone stability integrates synthetic chemistry, analytical separation techniques, and computational modeling.

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

A common route to the dibenzo[b,d]azepinone scaffold is the intramolecular Friedel-Crafts acylation of N-substituted biaryl amino acids.

  • Starting Material: An N-substituted (e.g., N-acetyl, N-sulfonyl) (1,1'-biphenyl)-2-yl-glycine derivative.

  • Acyl Chloride Formation: The carboxylic acid is converted to the corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Cyclization: The acid chloride is treated with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in an appropriate solvent (e.g., dichloromethane) to promote intramolecular acylation, forming the seven-membered azepinone ring.[1][2]

  • Purification: The resulting dibenzo[b,d]azepinone is purified using standard techniques like column chromatography.

It has been noted that the electron-withdrawing nature of the nitrogen-protecting group is crucial for the success of this seven-membered ring cyclization.[1]

Experimental Protocol: Atropisomer Separation and Stability Analysis
  • Separation: The synthesized racemic mixture of atropisomers is resolved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (chiral HPLC).[1][3][4]

  • Thermal Stability Assay: The separated, optically pure atropisomers are heated in a suitable solvent at a specific temperature.

  • Racemization Monitoring: The process of racemization (conversion of one enantiomer into an equal mixture of both) is monitored over time by periodically analyzing samples using chiral HPLC.

  • Kinetic Analysis: The rate constant (k) for the interconversion at a given temperature (T) is determined from the kinetic data.

  • Energy Barrier Calculation: The Gibbs free energy of activation (ΔG‡) for rotation is calculated using the Eyring equation: ΔG‡ = -RT ln(k * h / (kB * T)), where R is the gas constant, T is the absolute temperature, h is Planck's constant, and kB is the Boltzmann constant.

Computational Protocol: DFT Calculations

Density Functional Theory (DFT) is employed to model the structures of the atropisomers and the transition states connecting them, providing theoretical validation for experimental findings.

  • Software: A quantum chemistry software package such as Gaussian is typically used.

  • Method: A hybrid DFT functional, for example, B3LYP, is commonly chosen.

  • Basis Set: A Pople-style basis set like 6-31G(d) or a more extensive one is selected to describe the atomic orbitals.

  • Geometry Optimization: The ground state geometries of the different conformers (e.g., E/Z amides, aR/aS atropisomers) are optimized to find the minimum energy structures.

  • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the rotation around the chiral axis.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculation: The electronic energies of the ground states and the transition state are calculated to determine the energy barrier for interconversion.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the relationships and processes involved in studying dibenzo[b,d]azepinone stability.

Atropisomerism cluster_molecule Dibenzo[b,d]azepinone mol Restricted Rotation (Biaryl Axis) aR aR Isomer aS aS Isomer aR->aS

Atropisomerism in Dibenzo[b,d]azepinones.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stability Analysis synthesis Intramolecular Friedel-Crafts Acylation racemate Racemic Mixture of Atropisomers synthesis->racemate hplc Chiral HPLC Separation racemate->hplc isomers Isolated Atropisomers (aR and aS) hplc->isomers heating Thermal Incubation (Heating) isomers->heating monitoring Monitor Racemization (Chiral HPLC) heating->monitoring calculation Calculate ΔG‡ (Eyring Equation) monitoring->calculation

Workflow for Experimental Stability Analysis.

Computational_Workflow start Define Molecular Structure opt Geometry Optimization (Ground States) start->opt ts_search Transition State Search (Rotation) opt->ts_search freq Frequency Calculation ts_search->freq energy Calculate Rotational Energy Barrier freq->energy

References

Methodological & Application

Synthesis protocol for 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a multi-step process commencing with a Suzuki-Miyaura coupling to form a biphenyl intermediate, followed by amidation and a subsequent intramolecular cyclization to construct the central seven-membered lactam ring. The final step involves N-methylation to yield the target compound. This protocol is designed to be a comprehensive guide for researchers, offering clear, step-by-step instructions and characterization data.

Introduction

Dibenzo[b,d]azepine derivatives are a class of tricyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The rigid, yet conformationally distinct, tricyclic core allows for precise spatial orientation of substituents, making it a valuable scaffold for interacting with various biological targets. The title compound, this compound (CAS Number: 209984-30-5), represents a key intermediate for the synthesis of more complex bioactive molecules.[1] This application note outlines a reliable and reproducible synthetic route to this compound.

Overall Reaction Scheme

The synthesis of this compound can be achieved through a four-step sequence:

  • Suzuki-Miyaura Coupling: Synthesis of 2-amino-2'-methylbiphenyl from 2-bromoaniline and 2-methylphenylboronic acid.

  • Amidation: Acylation of 2-amino-2'-methylbiphenyl with chloroacetyl chloride.

  • Intramolecular Cyclization: Ring closure of the N-(2'-methyl-[1,1'-biphenyl]-2-yl)-2-chloroacetamide intermediate to form the dibenzo[b,d]azepin-6(7H)-one core. This is analogous to an intramolecular Ullmann-type condensation.

  • N-Methylation: Introduction of a methyl group on the nitrogen atom of the lactam.

Experimental Protocols

Step 1: Synthesis of 2-amino-2'-methylbiphenyl

This step involves a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2-Bromoaniline615-36-1172.02 g/mol 1.72 g (10 mmol)
2-Methylphenylboronic acid16419-60-6135.96 g/mol 1.63 g (12 mmol)
Palladium(II) acetate3375-31-3224.50 g/mol 0.022 g (0.1 mmol)
SPhos657408-07-6410.47 g/mol 0.082 g (0.2 mmol)
Potassium phosphate tribasic7778-53-2212.27 g/mol 4.25 g (20 mmol)
Toluene108-88-392.14 g/mol 50 mL
Water7732-18-518.02 g/mol 5 mL

Procedure:

  • To a dried round-bottom flask, add 2-bromoaniline, 2-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate tribasic.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-2'-methylbiphenyl.

Expected Yield: ~85%

Step 2: Synthesis of N-(2'-methyl-[1,1'-biphenyl]-2-yl)-2-chloroacetamide

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2-Amino-2'-methylbiphenyl30277-94-6183.25 g/mol 1.83 g (10 mmol)
Chloroacetyl chloride79-04-9112.94 g/mol 1.24 g (11 mmol)
Triethylamine121-44-8101.19 g/mol 1.52 g (15 mmol)
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL

Procedure:

  • Dissolve 2-amino-2'-methylbiphenyl in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2'-methyl-[1,1'-biphenyl]-2-yl)-2-chloroacetamide. The crude product is often used in the next step without further purification.

Expected Yield: >90%

Step 3: Synthesis of 5,7-dihydro-5H-dibenzo[b,d]azepin-6(7H)-one

This intramolecular cyclization can be performed using microwave-assisted heating, which has been shown to improve reaction times and yields for similar lactam formations.[2]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
N-(2'-methyl-[1,1'-biphenyl]-2-yl)-2-chloroacetamide(Not available)259.73 g/mol 2.60 g (10 mmol)
Copper(I) iodide (CuI)7681-65-4190.45 g/mol 0.19 g (1 mmol)
N,N'-Dimethylethylenediamine (DMEDA)110-72-588.15 g/mol 0.18 g (2 mmol)
Potassium carbonate (K₂CO₃)584-08-7138.21 g/mol 2.76 g (20 mmol)
Dioxane123-91-188.11 g/mol 20 mL

Procedure:

  • In a microwave reaction vessel, combine N-(2'-methyl-[1,1'-biphenyl]-2-yl)-2-chloroacetamide, copper(I) iodide, and potassium carbonate.

  • Add dioxane and N,N'-dimethylethylenediamine to the vessel.

  • Seal the vessel and heat the mixture in a microwave reactor at 150 °C for 1 hour.

  • After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5,7-dihydro-5H-dibenzo[b,d]azepin-6(7H)-one.

Expected Yield: ~70-80%

Step 4: Synthesis of this compound

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
5,7-dihydro-5H-dibenzo[b,d]azepin-6(7H)-one86847-73-6209.25 g/mol 2.09 g (10 mmol)
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 0.48 g (12 mmol)
Methyl iodide74-88-4141.94 g/mol 1.70 g (12 mmol)
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 50 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of 5,7-dihydro-5H-dibenzo[b,d]azepin-6(7H)-one in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: ~90%

Data Summary

StepProductMolecular FormulaMolecular WeightExpected Yield (%)
12-Amino-2'-methylbiphenylC₁₃H₁₃N183.25~85
2N-(2'-methyl-[1,1'-biphenyl]-2-yl)-2-chloroacetamideC₁₅H₁₄ClNO259.73>90
35,7-dihydro-5H-dibenzo[b,d]azepin-6(7H)-oneC₁₄H₁₁NO209.25~70-80
4This compoundC₁₅H₁₃NO223.27~90

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials 2-Bromoaniline 2-Bromoaniline Step 1 Step 1: Suzuki-Miyaura Coupling 2-Bromoaniline->Step 1 2-Methylphenylboronic acid 2-Methylphenylboronic acid 2-Methylphenylboronic acid->Step 1 Intermediate 1 2-Amino-2'-methylbiphenyl Step 1->Intermediate 1 Pd(OAc)₂, SPhos, K₃PO₄ Step 2 Step 2: Amidation Intermediate 1->Step 2 ClCOCH₂Cl, Et₃N Intermediate 2 N-(2'-methyl-[1,1'-biphenyl]-2-yl)-2-chloroacetamide Step 2->Intermediate 2 Step 3 Step 3: Intramolecular Cyclization Intermediate 2->Step 3 CuI, DMEDA, K₂CO₃, Microwave Intermediate 3 5,7-dihydro-5H-dibenzo[b,d]azepin-6(7H)-one Step 3->Intermediate 3 Step 4 Step 4: N-Methylation Intermediate 3->Step 4 NaH, CH₃I Final Product This compound Step 4->Final Product

Caption: Synthetic pathway for this compound.

Conclusion

The described four-step synthesis provides an effective route to this compound. The protocol utilizes well-established reactions and offers good overall yields. The use of microwave-assisted synthesis in the key cyclization step significantly reduces reaction time. This detailed application note should serve as a valuable resource for researchers in organic and medicinal chemistry.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen; handle with extreme caution.

  • Chloroacetyl chloride is corrosive and lachrymatory.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Intramolecular Cyclization Synthesis of Dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzo[b,d]azepin-6(7H)-one scaffold is a core structural motif in a variety of biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals. This document provides detailed application notes and experimental protocols for the intramolecular cyclization strategies employed in the synthesis of this important heterocyclic system. The two primary methods detailed are the modern Palladium-Catalyzed Enantioselective Carbopalladation/Carbonylation and the classic Friedel-Crafts Acylation. This guide is intended to furnish researchers with the necessary information to select and implement the most suitable synthetic route for their specific research and development needs.

Methods Overview

Two prominent and effective methods for the synthesis of the dibenzo[b,d]azepin-6(7H)-one core are presented:

  • Palladium-Catalyzed Enantioselective 7-exo-Trig Carbopalladation/Carbonylation: A contemporary and highly efficient cascade reaction that allows for the synthesis of atropisomeric dibenzo[b,d]azepin-6-ones with excellent yields and high enantioselectivity. This method is particularly advantageous for the synthesis of chiral molecules.

  • Intramolecular Friedel-Crafts Acylation: A classic and robust method for the formation of aromatic ketones. This approach typically involves the cyclization of an N-acylated-2-aminobiphenyl derivative in the presence of a strong acid catalyst, such as polyphosphoric acid. It is a reliable method for producing the racemic dibenzo[b,d]azepin-6(7H)-one core.

Method 1: Palladium-Catalyzed Enantioselective Carbopalladation/Carbonylation

This state-of-the-art method provides access to enantioenriched 7-substituted dibenzo[b,d]azepin-6-ones through a palladium-catalyzed cascade reaction. The reaction proceeds with high efficiency under an atmospheric pressure of carbon monoxide.

Reaction Scheme

reactant Starting Material: 2-Iodo-N-allyl-anline derivative product Product: Dibenzo[b,d]azepin-6(7H)-one reactant->product reagents Pd(OAc)2, Ligand Base, CO (1 atm) Solvent, Temp.

Caption: General scheme for the Pd-catalyzed synthesis.

Data Presentation
EntryStarting Material (Substituent R)ProductYield (%)[1]Diastereomeric Ratio (dr)[1]Enantiomeric Excess (ee, %)[1]
1H3a85>20:195
24-Me3b88>20:196
34-OMe3c92>20:197
44-Cl3d78>20:194
54-Br3e75>20:193
63-Me3f82>20:195
Experimental Protocol

General Procedure for the Palladium-Catalyzed Enantioselective Synthesis of Dibenzo[b,d]azepin-6(7H)-ones [1]

  • Preparation of the Reaction Mixture: To a flame-dried Schlenk tube is added Pd(OAc)2 (2.2 mg, 0.01 mmol, 5 mol %), the chiral ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand, 0.012 mmol, 6 mol %), and the starting 2-iodo-N-allylaniline derivative (0.2 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 2.0 mL) and a base (e.g., K2CO3, 55.2 mg, 0.4 mmol, 2.0 equiv.) are added.

  • Carbon Monoxide Atmosphere: The argon atmosphere is replaced with a balloon of carbon monoxide (1 atm).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzo[b,d]azepin-6(7H)-one.

Logical Workflow

start Start prep_reagents Prepare Reactants: Pd(OAc)2, Ligand, Base, Starting Material start->prep_reagents setup_reaction Set up Reaction: Add solvent under Argon prep_reagents->setup_reaction co_atm Introduce CO Atmosphere (1 atm) setup_reaction->co_atm heating Heat Reaction Mixture (e.g., 80 °C, 24-48 h) co_atm->heating workup Reaction Work-up: Cool, Dilute, Filter heating->workup purification Purification: Column Chromatography workup->purification product Final Product: Dibenzo[b,d]azepin-6(7H)-one purification->product

Caption: Experimental workflow for Pd-catalyzed synthesis.

Method 2: Intramolecular Friedel-Crafts Acylation

This classical approach provides a straightforward synthesis of the dibenzo[b,d]azepin-6(7H)-one core through the cyclization of a suitable N-acylated-2-aminobiphenyl precursor. Polyphosphoric acid (PPA) is a commonly employed and effective catalyst for this transformation.

Reaction Scheme

reactant Starting Material: N-(2-Biphenyl)-acetamide derivative product Product: Dibenzo[b,d]azepin-6(7H)-one reactant->product reagents Polyphosphoric Acid (PPA) Heat

Caption: General scheme for Friedel-Crafts acylation.

Data Presentation
EntryStarting Material (Substituent R)ProductYield (%)Reference
1HUnsubstituted75-85 (Typical)General Method
24'-MeMethyl-substituted70-80 (Typical)General Method
34'-OMeMethoxy-substituted65-75 (Typical)General Method
44'-ClChloro-substituted70-80 (Typical)General Method

Note: Specific yields can vary depending on the substrate and reaction conditions. The values presented are typical for this type of transformation.

Experimental Protocol

General Procedure for the Intramolecular Friedel-Crafts Acylation

  • Reactant Preparation: The starting N-(2-biphenyl)-acetamide derivative is synthesized by the acylation of 2-aminobiphenyl with the corresponding acetyl chloride or acetic anhydride.

  • Reaction Setup: The N-(2-biphenyl)-acetamide derivative (1.0 equiv) is added to polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 100-140 °C) with vigorous stirring for a period of 1-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the hot reaction mixture is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by vacuum filtration.

  • Neutralization and Extraction: The solid is suspended in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to afford the pure dibenzo[b,d]azepin-6(7H)-one.

Signaling Pathway (Reaction Mechanism)

start N-acylated Biphenylamine activation Protonation of Carbonyl Oxygen by PPA start->activation acylium_formation Formation of Acylium Ion Intermediate activation->acylium_formation eas Intramolecular Electrophilic Aromatic Substitution (EAS) acylium_formation->eas deprotonation Deprotonation to Restore Aromaticity eas->deprotonation product Dibenzo[b,d]azepin-6(7H)-one deprotonation->product

Caption: Mechanism of Friedel-Crafts acylation.

Conclusion

The synthesis of dibenzo[b,d]azepin-6(7H)-one can be effectively achieved through either modern palladium-catalyzed methods or traditional Friedel-Crafts acylation. The choice of method will depend on the specific requirements of the synthesis, such as the need for enantiopure products, substrate scope, and scalability. The palladium-catalyzed route offers high efficiency and enantioselectivity, making it ideal for the synthesis of chiral drug candidates. The Friedel-Crafts acylation, while typically yielding racemic products, is a robust and cost-effective method for accessing the core scaffold. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for N-methylation of 5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental conditions and protocols for the N-methylation of 5H-dibenzo[b,d]azepin-6(7H)-one, a key synthetic step in the development of various biologically active compounds. The protocols are based on established methodologies for the N-alkylation of lactams and related heterocyclic systems, offering a reliable foundation for laboratory synthesis.

Introduction

5H-dibenzo[b,d]azepin-6(7H)-one and its derivatives are scaffolds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The functionalization of the nitrogen atom within this tricyclic lactam system is a critical step in modifying the molecule's properties to enhance efficacy and selectivity for various biological targets. N-methylation, in particular, can significantly impact a compound's lipophilicity, metabolic stability, and binding interactions. While direct experimental data for the N-methylation of this specific substrate is not extensively published, established principles of lactam and amide alkylation provide a strong basis for developing effective synthetic protocols.

Data Presentation: Experimental Conditions for N-Alkylation

The following table summarizes common conditions for the N-alkylation of lactams and related amides, which can be adapted for the N-methylation of 5H-dibenzo[b,d]azepin-6(7H)-one. These conditions are derived from analogous transformations reported in the literature.

Parameter Condition 1 Condition 2 Condition 3
Methylating Agent Methyl iodide (CH₃I)Dimethyl sulfate ((CH₃)₂SO₄)Methyl triflate (CH₃OTf)
Base Sodium hydride (NaH)Potassium carbonate (K₂CO₃)Potassium tert-butoxide (t-BuOK)
Solvent Tetrahydrofuran (THF), anhydrousDimethylformamide (DMF), anhydrousDichloromethane (DCM), anhydrous
Temperature 0 °C to room temperatureRoom temperature to 80 °C-78 °C to room temperature
Reaction Time 2 - 12 hours6 - 24 hours1 - 6 hours
Typical Yield Moderate to HighGood to ExcellentHigh to Excellent

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-methylation of 5H-dibenzo[b,d]azepin-6(7H)-one using methyl iodide and sodium hydride, a common and effective method for this type of transformation.

Protocol 1: N-methylation using Sodium Hydride and Methyl Iodide

Materials:

  • 5H-dibenzo[b,d]azepin-6(7H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septa and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5H-dibenzo[b,d]azepin-6(7H)-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise. The reaction mixture may effervesce (hydrogen gas evolution). Stir the suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-methyl-5H-dibenzo[b,d]azepin-6(7H)-one.

Mandatory Visualization

N_Methylation_Workflow cluster_setup Reaction Setup cluster_reaction Methylation cluster_workup Workup and Purification start 5H-dibenzo[b,d]azepin-6(7H)-one in anhydrous THF base Add Sodium Hydride (NaH) at 0 °C start->base Deprotonation stir1 Stir for 30-60 min base->stir1 methyl_iodide Add Methyl Iodide (CH3I) dropwise at 0 °C stir1->methyl_iodide stir2 Stir at room temperature (2-12 hours) methyl_iodide->stir2 quench Quench with sat. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product N-methyl-5H-dibenzo[b,d]azepin-6(7H)-one purify->product

Caption: Workflow for the N-methylation of 5H-dibenzo[b,d]azepin-6(7H)-one.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. Handle with care in an inert atmosphere and away from moisture.

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are required for this reaction to proceed efficiently and safely.

  • Always perform reactions under an inert atmosphere when using reactive reagents like sodium hydride.

This document provides a comprehensive guide for the N-methylation of 5H-dibenzo[b,d]azepin-6(7H)-one. Researchers should adapt and optimize the described conditions based on their specific laboratory setup and analytical capabilities.

Application Notes and Protocols for the Synthesis of Dibenzo[b,d]azepinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of various dibenzo[b,d]azepinone analogs, a class of compounds with significant therapeutic potential. The protocols outlined below are based on established and recently developed synthetic methodologies, offering a step-by-step guide for laboratory execution.

Introduction

Dibenzo[b,d]azepinone and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antiepileptic, and antidepressant properties.[1] The unique tricyclic structure allows for diverse interactions with biological targets.[1] This guide details various synthetic strategies to access these valuable scaffolds.

Synthesis Protocols

Protocol 1: Three-Step Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

This protocol describes a streamlined, three-step process for the synthesis of substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, starting from o-nitrobenzyl chlorides and 2-chlorobenzaldehydes.[1]

Step 1: Nucleophilic Addition

  • In a round-bottom flask, combine the substituted o-nitrobenzyl chloride (1 mmol), 2-chlorobenzaldehyde (1.2 mmol), and tetrakis(dimethylamino)ethylene (TDAE) (1.2 mmol) in acetonitrile (4 mL).

  • Stir the reaction mixture at room temperature for 1 hour under an inert atmosphere.

  • After the reaction is complete (monitored by TLC), evaporate the acetonitrile under reduced pressure to obtain the crude product.

Step 2: Reduction of the Nitro Group

  • To the crude product from Step 1, add methanol (5 mL), 5% Palladium on carbon (Pd/C) (46 mg), and hydrazine hydrate (50–60%, 312 μL).

  • Stir the mixture at 70 °C for 18 hours under an inert atmosphere.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Evaporate the solvent to yield the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.

Step 3: Intramolecular Buchwald–Hartwig Coupling

  • In a microwave vial, combine the intermediate from Step 2, palladium(II) acetate (Pd(OAc)₂) (22.5 mg, 0.1 mmol), Xantphos (58 mg, 0.1 mmol), and potassium carbonate (K₂CO₃) (276 mg, 2 mmol) in anhydrous toluene (2 mL).

  • Seal the vial and stir the mixture under microwave irradiation at 135 °C for 8 hours.[1] Note: Optimal temperature may vary depending on the substrate, with some analogs requiring up to 170 °C.[1]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol analog.

Quantitative Data Summary

EntryR⁴Overall Yield (%)[1]
4a HHHH65
4b ClHHH60
4c FHHH62
4d OMeHHH55
4e HClHH58
4f HHClH63
4g HHHCl61
Protocol 2: Copper-Catalyzed Asymmetric Reductive Cyclization for Dibenzo[b,d]azepines

This method facilitates the enantioselective synthesis of dibenzo[b,d]azepines from 2'-vinyl-biaryl-2-imines using a copper-hydride catalyst.[2]

Experimental Protocol

  • In a glovebox, add Cu(OAc)₂ (1.8 mg, 0.01 mmol) and a chiral biphosphine ligand (e.g., (R)-Ph-BPE, 0.011 mmol) to a vial.

  • Add anhydrous tert-butyl methyl ether (TBME):tetrahydrofuran (THF) (95:5, 1 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyldiethoxysilane (DEMS) (74 µL, 0.4 mmol) and stir for another 30 minutes.

  • Add a solution of the 2'-vinyl-biaryl-2-imine substrate (0.2 mmol) in the same solvent mixture (1 mL).

  • Stir the reaction at room temperature for 36 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Quantitative Data for Substrate Scope

ProductRYield (%)[2]ee (%)[2]
2Aa Ph9596
2Ab 4-MeC₆H₄9295
2Ac 4-MeOC₆H₄9897
2Ad 4-FC₆H₄9096
2Ae 4-ClC₆H₄8894
2Af 2-Naphthyl9398
Protocol 3: Synthesis of Dibenzo[b,f]azepine-1,3,4-oxadiazole Analogs

This protocol details a multi-step synthesis of novel dibenzo[b,f]azepine analogs bearing a 1,3,4-oxadiazole moiety, which have shown promising anticancer activity.[3]

Step 1: Synthesis of 5H-dibenzo[b,f]azepine (2)

  • Suspend carbamazepine (12 g) in water (600 mL) and add NaOH (32 g).

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Filter the hot mixture to afford the product as an orange solid (Yield: 95%).[3]

Step 2: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3)

  • Suspend compound 2 (9.5 g) in toluene (300 mL).

  • Add phosgene (12.5% w/v in toluene, 50 mL) and triethylamine (7.5 mL).

  • Stir the mixture at room temperature for 24 hours.

  • Add excess hydrazine hydrate (100 mL) and stir for 1 hour.

  • Cool the mixture and filter the product as a white solid (Yield: 48%).[3]

Step 3: Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives (4a-g)

  • To a stirred solution of compound 3 (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol) followed by triethylamine (0.42 mL, 3 mmol).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Wash the mixture with 10% NaHCO₃ solution and water.

  • Separate the organic layer, dry with Na₂SO₄, and evaporate under vacuum.

  • Purify the crude product by crystallization from ethanol.

Step 4: Synthesis of 2-(5H-dibenzo[b,f]azepin-5-yl)-5-aryl-1,3,4-oxadiazole derivatives (5a-g)

  • Reflux the corresponding carbohydrazide derivative (4a-g) with POCl₃ for 30 minutes.[3]

  • After completion of the reaction, pour the mixture onto crushed ice.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water, dry, and concentrate.

  • Purify the final product by column chromatography or crystallization.

Quantitative Data for Dibenzo[b,f]azepine-1,3,4-oxadiazole Analogs

CompoundArYield (4a-g) (%)[3]Yield (5a-g) (%)[3]
a C₆H₅90-
b 4-BrC₆H₄6670
c 4-ClC₆H₄7068
d 4-MeC₆H₄60-
e 4-NO₂C₆H₄8192
f 2-Naphthyl-68
g CH₂C₆H₅3060

Visualizations

Experimental Workflow: Catalyst-Free Ring Expansion

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Tetrahydroisoquinolines C Catalyst-Free Domino Reaction A->C B o-Alkynylarylaldehydes B->C E Dibenzo[b,d]azepine Skeleton C->E D Air as Oxidant D->C Green Oxidant

Caption: Catalyst-free synthesis of dibenzo[b,d]azepine skeleton.

Experimental Workflow: Cu-Catalyzed Asymmetric Cyclization

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product Substrate 2'-Vinyl-biaryl-2-imine Reaction Asymmetric Intramolecular Reductive Cyclization Substrate->Reaction Hydride Silane (Hydride Source) Hydride->Reaction Precatalyst Cu(I) salt Precatalyst->Reaction Ligand Chiral Biphosphine Ligand Ligand->Reaction Product Enantiomerically Enriched Dibenzo[b,d]azepine Reaction->Product

Caption: Enantioselective synthesis via Cu-catalyzed cyclization.

Signaling Pathway: Anticancer Mechanism of Dibenzo[b,f]azepine Analogs

G cluster_compound Therapeutic Agent cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome Compound Dibenzo[b,f]azepine Oxadiazole Analog TopoII Topoisomerase II Compound->TopoII Inhibits DNA DNA Compound->DNA Intercalates Inhibition Inhibition of DNA Re-ligation TopoII->Inhibition Intercalation DNA Intercalation DNA->Intercalation Replication Inhibition of DNA Replication & Transcription Inhibition->Replication Intercalation->Replication Apoptosis Induction of Apoptosis Replication->Apoptosis Outcome Cancer Cell Death Apoptosis->Outcome

Caption: Proposed anticancer mechanism of action.

References

Application Note and Detailed Protocols for the Purification of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its synthesis can result in a crude product containing unreacted starting materials, by-products, and other impurities.[1][2] Effective purification is crucial to obtain a compound of high purity for subsequent analytical studies, biological assays, and further synthetic transformations. This document provides detailed protocols for the purification of this compound using flash column chromatography and recrystallization, adapted from established methods for structurally related compounds.

Physicochemical Data Summary

A summary of the available and inferred physicochemical data for this compound is presented below. This information is critical for selecting the appropriate purification method and for the characterization of the purified product.

PropertyValueReference
Molecular Formula C₁₅H₁₃NOInferred
Molecular Weight 223.27 g/mol Inferred
Appearance Expected to be a crystalline solid[1]
CAS Number 209984-30-5[3]
Purity (Commercial) ≥97%[3]
Solubility Soluble in various organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons. Limited solubility in non-polar aliphatic hydrocarbons and water.[1]

Purification Strategies Overview

The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the reaction. The following diagram illustrates a decision-making process for selecting a suitable purification technique.

Purification_Decision_Tree Start Crude this compound Impurities Analyze Impurity Profile (TLC, LC-MS) Start->Impurities Choice Select Purification Method Impurities->Choice Recrystallization Recrystallization Choice->Recrystallization Solid with suitable crystallization properties Chromatography Flash Column Chromatography Choice->Chromatography Complex mixture or oily product HighPurity High Purity Required? Recrystallization->HighPurity Chromatography->HighPurity HighPurity->Recrystallization No, re-purify End Purified Product (>99%) HighPurity->End Yes

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.[1]

Objective: To purify the crude this compound by passing it through a column of silica gel using an appropriate solvent system.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Experimental Protocol:

  • Eluent System Selection:

    • Develop a suitable mobile phase using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry silica with the adsorbed sample to the top of the column.[1]

  • Elution:

    • Begin elution with the chosen solvent system, starting with a lower polarity if a gradient is to be used.

    • Collect fractions of a suitable volume in an organized manner.

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Visualize the spots on the TLC plates under a UV lamp.

  • Product Isolation:

    • Combine the pure fractions containing the target compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Flash Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., gradient from 95:5 to 80:20)
Flow Rate Dependent on column size
Detection UV at 254 nm
Expected Purity >98% (by HPLC/GC)
Expected Yield 60-85%

Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow Start Start TLC Develop TLC to determine eluent system Start->TLC Pack Pack column with silica gel slurry TLC->Pack Load Load crude sample onto the column Pack->Load Elute Elute with the chosen solvent system Load->Elute Collect Collect fractions Elute->Collect Monitor Monitor fractions by TLC Collect->Monitor Combine Combine pure fractions Monitor->Combine Evaporate Evaporate solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for flash column chromatography.[1]

Protocol 2: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[2]

Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Experimental Protocol:

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Test various solvents on a small scale.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and gently heat the mixture with stirring until the solid dissolves completely.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][2]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.[1]

Data Presentation: Recrystallization Outcomes

ParameterBefore PurificationAfter Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC/GC) ~85-95%>99%
Yield 100% (by definition)70-90%

Logical Relationship in Recrystallization

Recrystallization_Logic cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Solid SaturatedSolution Saturated Solution Crude->SaturatedSolution + HotSolvent Hot Solvent Cooling Slow Cooling SaturatedSolution->Cooling Crystals Pure Crystals Cooling->Crystals MotherLiquor Impurities in Solution Cooling->MotherLiquor Filtration Vacuum Filtration Crystals->Filtration MotherLiquor->Filtration Purified Purified Solid Filtration->Purified

Caption: Logical steps in the recrystallization process.

Disclaimer: The protocols and data presented in this application note are based on established methods for structurally similar compounds due to the limited availability of specific purification data for this compound. These guidelines should be adapted and optimized based on experimental observations for the specific crude product.

References

Application Note: Structural Characterization of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the characterization of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data, this note utilizes predicted spectral data to serve as a reference for the identification and structural verification of this molecule. A comprehensive protocol for sample preparation and data acquisition is also provided to guide researchers in obtaining high-quality NMR spectra.

Introduction

This compound belongs to the dibenzoazepine class of compounds, a scaffold present in numerous biologically active molecules. Accurate structural elucidation is a critical step in the research and development of new chemical entities. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This document provides the predicted ¹H and ¹³C NMR chemical shifts for the title compound and a standardized protocol for experimental data acquisition.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained from computational prediction tools and should be used as a guide for spectral assignment. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.8 - 7.2Multiplet8HAromatic Protons
3.4Singlet3HN-CH₃
3.2Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (ppm)Assignment
170.0C=O
145.0 - 120.0Aromatic Carbons
40.0-CH₂-
35.0N-CH₃

Note: The exact chemical shifts and multiplicities may vary depending on the solvent, concentration, and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30 or similar).

    • Number of Scans (NS): 16 to 64 (adjust for desired signal-to-noise).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

    • Number of Scans (NS): 1024 or more (adjust for desired signal-to-noise).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0-220 ppm.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard (e.g., TMS at 0 ppm). For ¹³C, reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire 1H & 13C Spectra (FID) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking, Integration & Assignment reference->analyze final_spectrum Final Characterized Spectrum analyze->final_spectrum

Caption: Workflow for NMR Characterization.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C NMR characterization of this compound. The presented predicted data serves as a valuable reference for initial spectral interpretation, while the detailed experimental protocols are designed to assist researchers in obtaining high-quality, reproducible NMR data for this and similar compounds. This information is intended to support the efficient and accurate structural verification crucial for advancing drug discovery and development projects.

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a heterocyclic compound belonging to the dibenzoazepine class. Compounds of this structural class are of significant interest in pharmaceutical research and drug development due to their prevalence in various therapeutic agents, including tricyclic antidepressants and antipsychotics. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, metabolism research, and quality control of drugs containing this scaffold. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the qualitative and quantitative analysis of such compounds in complex matrices.

These application notes provide a comprehensive guide to the mass spectrometry analysis of this compound, including detailed experimental protocols, expected quantitative performance, and a proposed fragmentation pathway based on the analysis of structurally similar compounds.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices (Plasma/Serum)

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest. Both protein precipitation and solid-phase extraction are commonly employed methods for tricyclic compounds in biological fluids.[1][2][3][4][5]

a) Protein Precipitation Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

b) Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Mix 500 µL of plasma/serum with 500 µL of 0.1 M phosphate buffer (pH 6). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS conditions are based on established methods for similar tricyclic antidepressants and dibenzoazepine derivatives.

a) Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

b) Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Scan Mode Full Scan (for qualitative) and Multiple Reaction Monitoring (MRM for quantitative)
Scan Range m/z 100-500

Data Presentation

The following tables represent typical quantitative data expected for the analysis of a dibenzoazepine derivative using the described LC-MS/MS method. The data is based on the performance of methods for structurally similar tricyclic antidepressants and serves as a guideline.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Dibenzoazepine Derivative1 - 1000> 0.9951

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Dibenzoazepine Derivative54.896< 10< 15
5051.2102.4< 8< 12
500495.599.1< 5< 10

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma/Serum) prep Sample Preparation (Protein Precipitation or SPE) sample->prep Extraction lc LC Separation (C18 Column) prep->lc Injection ms Mass Spectrometry (ESI+) lc->ms Ionization data Data Analysis (Quantification & Identification) ms->data Detection

A simplified workflow for the LC-MS analysis of this compound.
Proposed Fragmentation Pathway

The exact mass of this compound (C₁₅H₁₃NO) is approximately 223.0997 g/mol . Based on the fragmentation patterns of similar tricyclic antidepressants and dibenzoazepine derivatives, the following is a proposed fragmentation pathway under positive ion electrospray ionization.[6] The primary fragmentation is expected to occur around the seven-membered ring and the methylated nitrogen.

fragmentation_pathway parent [M+H]⁺ m/z 224 frag1 Loss of CH₃ m/z 209 parent->frag1 - CH₃ frag2 Loss of CO m/z 196 parent->frag2 - CO frag3 Loss of CH₃N m/z 195 parent->frag3 - CH₃N frag4 Tricyclic Nucleus Fragment m/z 193 frag2->frag4 - H₂ - H

Proposed ESI-MS/MS fragmentation of this compound.

Discussion

The provided protocols and data serve as a robust starting point for the development and validation of an LC-MS/MS method for the analysis of this compound. The use of a C18 column with a standard water/acetonitrile gradient containing formic acid is a well-established approach for achieving good chromatographic separation of such moderately polar compounds. Positive electrospray ionization is expected to be highly efficient due to the presence of the nitrogen atom, which is readily protonated.

The proposed fragmentation pathway suggests several characteristic product ions that can be used for selective and sensitive quantification in MRM mode. The loss of the methyl group from the nitrogen atom (resulting in m/z 209) and the loss of carbon monoxide from the carbonyl group (resulting in m/z 196) are anticipated to be prominent fragmentation channels. Further fragmentation of the tricyclic core can also be monitored for confirmation.

For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method. The presented tables for linearity, accuracy, and precision are representative of what can be achieved with a well-optimized LC-MS/MS method for this class of compounds.

Researchers should perform a full method validation according to relevant guidelines to ensure the reliability of the data for their specific application. This includes assessing selectivity, matrix effects, recovery, and stability. These application notes provide a solid foundation for initiating such validation studies.

References

Application Notes and Protocols: 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one in γ-Secretase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one as a key scaffold in the synthesis of potent γ-secretase inhibitors. The protocols focus on the synthesis of LY411575, a well-characterized γ-secretase inhibitor, and the subsequent evaluation of its activity.

Introduction to γ-Secretase and Its Inhibition

Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in cellular signaling pathways, most notably the Notch signaling pathway.[1][2] This pathway is integral to cell-fate determination, proliferation, differentiation, and apoptosis.[2] The γ-secretase complex facilitates the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[3]

The cleavage of APP by γ-secretase is a critical step in the generation of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques found in the brains of patients with Alzheimer's disease.[3] In the Notch signaling pathway, γ-secretase-mediated cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression.[1][4]

Given its central role in these pathways, γ-secretase has emerged as a significant therapeutic target for Alzheimer's disease and various cancers where Notch signaling is dysregulated.[1][2] Inhibitors of γ-secretase can modulate the production of Aβ peptides and interfere with Notch signaling. The dibenzo[b,d]azepin-6-one scaffold has proven to be a valuable core structure for the development of potent γ-secretase inhibitors.

The Role of this compound

The this compound core structure is a key component of a class of highly potent γ-secretase inhibitors. A prominent example is LY411575, which demonstrates nanomolar to sub-nanomolar inhibitory activity against γ-secretase. The synthesis of such inhibitors leverages the dibenzo[b,d]azepin-6-one skeleton, which is strategically functionalized to achieve high affinity and selectivity for the enzyme.

Quantitative Data Summary

The following table summarizes the inhibitory potency of LY411575, a γ-secretase inhibitor synthesized from the dibenzo[b,d]azepin-6-one scaffold.

CompoundTargetAssay TypeIC50 (nM)Reference
LY411575γ-Secretase (Aβ production)Membrane-based0.078[5][6]
LY411575γ-Secretase (Aβ production)Cell-based (HEK293 cells expressing APP)0.082[5][6]
LY411575Notch Cleavage (NICD production)Cell-based (HEK293 cells expressing NΔE)0.39[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Notch signaling pathway and the general workflow for the synthesis and evaluation of γ-secretase inhibitors based on the this compound scaffold.

Notch_Signaling_Pathway cluster_Nucleus Nucleus Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding ADAM ADAM Protease (S2 Cleavage) NotchReceptor->ADAM GammaSecretase γ-Secretase (S3 Cleavage) ADAM->GammaSecretase NICD NICD (Notch Intracellular Domain) GammaSecretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL TargetGenes Target Gene Transcription CSL->TargetGenes Activation Inhibitor γ-Secretase Inhibitor (e.g., LY411575) Inhibitor->GammaSecretase

Caption: Notch Signaling Pathway and Point of Inhibition.

GSI_Synthesis_Workflow Start Racemic 7-amino-5H-dibenzo[b,d]azepin-6(7H)-one Synthesis Methylation N-Methylation Start->Methylation Resolution Chiral Resolution of Enantiomers Methylation->Resolution S_Isomer (S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one Resolution->S_Isomer Coupling Peptide Coupling with Chiral Side Chain S_Isomer->Coupling Inhibitor Final γ-Secretase Inhibitor (e.g., LY411575) Coupling->Inhibitor InVitroAssay In Vitro γ-Secretase Activity Assay Inhibitor->InVitroAssay CellAssay Cell-Based Notch Signaling Assay Inhibitor->CellAssay DataAnalysis Data Analysis (IC50 Determination) InVitroAssay->DataAnalysis CellAssay->DataAnalysis

Caption: General Workflow for Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Synthesis of (S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

This protocol describes the synthesis of the key chiral intermediate.

Part A: Synthesis of Racemic 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one

An improved microwave-assisted synthesis of the racemic seven-membered lactam can be employed.[7]

Part B: N-Methylation

The racemic lactam is then N-methylated at the 5-position.

Part C: Chiral Resolution

The resolution of the racemic 7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a critical step. An effective method involves selective crystallization of epimeric menthylcarbamates.[5]

  • Formation of Menthylcarbamates: React the racemic amine with an enantiomerically pure menthyl chloroformate.

  • Diastereoselective Crystallization: Utilize a suitable solvent system to selectively crystallize one of the diastereomeric carbamates.

  • Cleavage of the Carbamate: Cleave the carbamate group from the resolved diastereomer to yield the enantiomerically pure (S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one.

Protocol 2: Synthesis of LY411575

This protocol outlines the final coupling step to yield LY411575.

  • Side Chain Preparation: Synthesize the N-Boc-L-alanine and the (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid side chains separately.

  • Peptide Coupling:

    • Couple (S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one with N-Boc-L-alanine using a standard peptide coupling reagent (e.g., HATU, HOBt).

    • Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA).

    • Couple the resulting amine with (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid to yield LY411575.

  • Purification: Purify the final product by flash silica gel chromatography.[7]

Protocol 3: In Vitro γ-Secretase Activity Assay

This assay measures the direct inhibition of γ-secretase activity.

Materials:

  • HEK293T cell membranes expressing endogenous human γ-secretase.[8]

  • Fluorogenic γ-secretase substrate.[8]

  • Test compound (e.g., LY411575) at various concentrations.

  • Assay buffer.

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound dilutions to the wells of the 384-well plate.

  • Add the HEK293T cell membrane preparation to each well.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 4: Cell-Based Notch Signaling Assay

This assay quantifies the inhibition of Notch signaling in a cellular context.

Materials:

  • HEK293 cells stably expressing a truncated Notch receptor (NΔE) and a luciferase reporter gene under the control of a Notch-responsive promoter.[5]

  • Test compound (e.g., LY411575) at various concentrations.

  • Cell culture medium.

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HEK293-NΔE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of Notch signaling for each concentration of the test compound and determine the IC50 value.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of potent γ-secretase inhibitors. The protocols outlined above provide a framework for the synthesis of the key chiral intermediate, its elaboration into the final inhibitor LY411575, and the subsequent evaluation of its biological activity. These methods are essential for researchers and drug development professionals working on the discovery of novel therapeutics targeting γ-secretase for the treatment of Alzheimer's disease and cancer.

References

Application of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one in topoisomerase II inhibitor design

Author: BenchChem Technical Support Team. Date: December 2025

Application of Dibenzo[b,d]azepinone Scaffolds in Topoisomerase II Inhibitor Design

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the application of dibenzoazepine scaffolds in the design of topoisomerase II inhibitors. It is important to note that a comprehensive search of the scientific literature did not yield specific data on the direct application of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one as a topoisomerase II inhibitor. The information, data, and protocols presented herein are based on studies of structurally related dibenzo[b,f]azepine and dibenzo[b,e]azepine-dione derivatives, which serve as a valuable reference for the potential application of the broader dibenzoazepinone class of compounds in this area of research.

Introduction

Topoisomerase II is a crucial nuclear enzyme that plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation. By creating transient double-strand breaks in the DNA, it allows for the passage of another DNA strand, thereby resolving knots and tangles.[1] This essential function makes topoisomerase II a well-established and validated target for the development of anticancer therapies.[1] Inhibitors of topoisomerase II can be broadly categorized into two main classes: topoisomerase II poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis, and catalytic inhibitors, which interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex.[2]

The dibenzoazepine scaffold, a tricyclic system, has emerged as a promising pharmacophore in the design of various bioactive molecules, including anticancer agents.[3][4] Modifications of this core structure have led to the development of compounds with potent topoisomerase II inhibitory activity. This document outlines the application of dibenzoazepine derivatives in the design of topoisomerase II inhibitors, presenting key quantitative data and detailed experimental protocols for their evaluation.

Data Presentation

The following tables summarize the quantitative data for various dibenzo[b,f]azepine derivatives, highlighting their inhibitory activity against topoisomerase II and their cytotoxic effects on different cancer cell lines.

Table 1: Topoisomerase II Inhibitory Activity of Dibenzo[b,f]azepine Derivatives

Compound IDModification of Dibenzo[b,f]azepine ScaffoldIC50 (µM) vs. Topoisomerase IIαReference CompoundIC50 (µM) of Reference
5e 2-(5H-dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole6.36 ± 0.36DoxorubicinNot explicitly stated for Topo IIα, but used as a positive control
5f 2-(5H-dibenzo[b,f]azepin-5-yl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole> 100DoxorubicinNot explicitly stated for Topo IIα, but used as a positive control
5a 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole> 100DoxorubicinNot explicitly stated for Topo IIα, but used as a positive control
5b 2-(4-bromophenyl)-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazole> 100DoxorubicinNot explicitly stated for Topo IIα, but used as a positive control
5c 2-(4-chlorophenyl)-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazole> 100DoxorubicinNot explicitly stated for Topo IIα, but used as a positive control

Data extracted from a study by El-Behairy et al. (2023).[5]

Table 2: Cytotoxic Activity of Dibenzo[b,f]azepine Derivatives against Leukemia SR Cancer Cell Line

Compound IDModification of Dibenzo[b,f]azepine ScaffoldIC50 (µM)Reference CompoundIC50 (µM) of Reference
5e 2-(5H-dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole13.05 ± 0.62DoxorubicinNot explicitly stated for SR cells

Data extracted from a study by El-Behairy et al. (2023).[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the evaluation of novel dibenzoazepinone derivatives as topoisomerase II inhibitors.

Topoisomerase II DNA Relaxation Assay

This assay is used to determine the catalytic inhibition of topoisomerase II. The enzyme relaxes supercoiled plasmid DNA, and the different DNA topoisomers are then separated by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile deionized water

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing the 10x assay buffer, supercoiled DNA, and sterile water.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).

  • Initiate the reaction by adding a pre-determined amount of human topoisomerase IIα enzyme. The amount of enzyme should be sufficient to fully relax the DNA in the vehicle control.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until the different DNA topoisomers are adequately separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

  • Analyze the results: a decrease in the amount of relaxed DNA and an increase in the supercoiled DNA band indicate inhibition of topoisomerase II activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cancer cell lines (e.g., leukemia SR, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway of Topoisomerase II Poisons

TopoII_Poison_Pathway cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Response DNA_Replication DNA Replication/ Transcription Topo_II Topoisomerase II DNA_Replication->Topo_II resolves topological stress Cleavage_Complex Transient Cleavage Complex Topo_II->Cleavage_Complex creates Religation DNA Religation Cleavage_Complex->Religation leads to Stable_Complex Stabilized Cleavage Complex Cleavage_Complex->Stable_Complex Normal_DNA Relaxed/Decatenated DNA Religation->Normal_DNA results in Dibenzoazepinone Dibenzoazepinone (Topo II Poison) Dibenzoazepinone->Stable_Complex DSB DNA Double-Strand Breaks (DSBs) Stable_Complex->DSB accumulation of DDR DNA Damage Response DSB->DDR activates Apoptosis Apoptosis DDR->Apoptosis triggers

Caption: Mechanism of action for a dibenzoazepinone acting as a topoisomerase II poison.

Experimental Workflow for Topoisomerase II Inhibitor Screening

Experimental_Workflow Start Start: Synthesized Dibenzoazepinone Derivatives Topo_Assay In Vitro Topoisomerase II DNA Relaxation Assay Start->Topo_Assay Cell_Viability Cell Viability Assay (e.g., MTT Assay) on Cancer Cell Lines Start->Cell_Viability Determine_IC50_Topo Determine IC50 for Topoisomerase II Inhibition Topo_Assay->Determine_IC50_Topo SAR Structure-Activity Relationship (SAR) Analysis Determine_IC50_Topo->SAR Determine_IC50_Cell Determine IC50 for Cytotoxicity Cell_Viability->Determine_IC50_Cell Determine_IC50_Cell->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for screening and evaluating dibenzoazepinone derivatives as topoisomerase II inhibitors.

Logical Relationship in Dibenzoazepinone-based Inhibitor Design

Logical_Relationship cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_properties Resulting Properties Core Dibenzoazepinone Core Substituents Introduction of Various Substituents (e.g., at N-5, C-2, etc.) Core->Substituents undergoes Binding Enhanced Binding to Topo II-DNA Complex Substituents->Binding leads to Activity Increased Cytotoxic Activity Substituents->Activity results in Selectivity Improved Selectivity for Cancer Cells Substituents->Selectivity can improve

Caption: The logical relationship between the core scaffold, chemical modifications, and desired properties in inhibitor design.

References

Application Notes and Protocols for 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and appropriate storage of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS No: 209984-30-5). The information herein is compiled from general laboratory safety practices and data available for structurally related compounds. It is imperative to supplement these guidelines with a comprehensive, substance-specific Safety Data Sheet (SDS) from the manufacturer.

Safety and Handling Precautions

1.1. Personal Protective Equipment (PPE)

A complete set of PPE should be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.Prevents skin contact. Proper glove removal technique is crucial.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Body Protection A lab coat or a chemical-resistant suit.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust/aerosol generation is likely.Minimizes inhalation of the compound.

1.2. Engineering Controls

ControlSpecificationRationale
Ventilation Work in a certified chemical fume hood.Maintains low airborne concentrations and protects the user.
Safety Equipment An eyewash station and a safety shower must be readily accessible.For immediate decontamination in case of accidental exposure.

1.3. General Handling Practices

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.

Storage Guidelines

Proper storage is essential to maintain the integrity and stability of this compound. Conflicting storage temperature recommendations exist for structurally similar compounds, suggesting that the optimal conditions may vary. Therefore, two common storage conditions are presented below. It is advisable to consult the manufacturer's specific recommendations.

Storage ParameterCondition 1Condition 2Rationale
Temperature 2-8°C (Refrigerator)Room TemperatureRefrigeration is often recommended for long-term stability of complex organic molecules. Room temperature may be suitable for short-term storage if the compound is stable.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Sealed in a dry environment.Protects against degradation from atmospheric moisture and oxygen.
Light Protect from light by using an amber vial or storing in a dark place.Protect from light.Many complex organic compounds are light-sensitive.
Container Tightly sealed, appropriate chemical-resistant container.Tightly sealed container.Prevents contamination and exposure to the environment.
Security Store in a locked cabinet or a controlled-access area.Store in a secure location.Prevents unauthorized access to the research chemical.

Experimental Protocols

3.1. Protocol for Receiving and Initial Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (see Table 1.1).

  • If the compound is to be stored for an extended period, place it in a refrigerator at 2-8°C, protected from light. For short-term use, storage at room temperature in a dark, dry place may be acceptable.

  • Log the compound into the laboratory's chemical inventory system, noting the date of receipt and storage conditions.

3.2. Protocol for Weighing and Solution Preparation

  • Perform all weighing and solution preparation inside a certified chemical fume hood.

  • Wear appropriate PPE.

  • To weigh the solid, use a tared, clean, and dry weighing vessel.

  • Minimize the generation of dust.

  • Close the primary container immediately after dispensing the required amount.

  • To prepare a solution, add the desired solvent to the weighed compound slowly and stir until fully dissolved.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G Workflow for Safe Handling and Storage cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive Shipment inspect Inspect Container receive->inspect log_inventory Log in Inventory inspect->log_inventory storage_decision Long-term? log_inventory->storage_decision refrigerate Store at 2-8°C (Dark, Sealed) storage_decision->refrigerate Yes room_temp Store at Room Temp (Dark, Dry, Sealed) storage_decision->room_temp No ppe Don PPE fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Workspace prepare_solution->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose

Caption: Logical workflow for receiving, storing, handling, and disposing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process. The first step is the preparation of the precursor, 2-(methyl(phenyl)amino)benzoic acid (N-methyl-N-phenylanthranilic acid), typically via an Ullmann condensation or a Buchwald-Hartwig amination. The second step is an intramolecular Friedel-Crafts acylation (cyclization) of the precursor, commonly mediated by a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid.

Q2: My final product is a greenish or off-color solid, even after purification. What is the likely cause?

A2: The color in your final product likely originates from impurities in the starting 2-(methyl(phenyl)amino)benzoic acid.[1] In analogous syntheses, such as that of acridone from N-phenylanthranilic acid, the purity of the precursor is critical to obtaining a clean, color-pure product.[1] It is recommended to purify the N-methyl-N-phenylanthranilic acid, for instance by recrystallization or column chromatography, before proceeding with the cyclization step.

Q3: After the cyclization reaction, I have a significant amount of starting material left. How can I improve the conversion?

A3: Incomplete cyclization is a common issue. To drive the reaction to completion, you can try the following:

  • Increase Reaction Time and/or Temperature: Intramolecular Friedel-Crafts reactions can be slow. Cautiously increasing the reaction time or temperature may improve the yield.

  • Catalyst Activity: Ensure your acid catalyst (e.g., PPA) is fresh and active. Over time, PPA can absorb atmospheric moisture, which reduces its efficacy.

  • Anhydrous Conditions: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.

Q4: I am observing a side product with a mass corresponding to the dimer of my starting material. How can I minimize its formation?

A4: Dimerization is a potential side reaction resulting from an intermolecular reaction between two molecules of 2-(methyl(phenyl)amino)benzoic acid instead of the desired intramolecular cyclization. To favor the intramolecular pathway, consider the following:

  • High Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular collisions, thus favoring the intramolecular cyclization.

  • Slow Addition: Adding the 2-(methyl(phenyl)amino)benzoic acid slowly to the hot acid catalyst can also help maintain a low effective concentration of the starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete cyclization.- Increase reaction time and/or temperature.- Use fresh, active catalyst (e.g., PPA).- Ensure strictly anhydrous conditions.
Intermolecular side reactions leading to dimers or polymers.- Employ high dilution conditions.- Add the starting material slowly to the reaction mixture.
Decarboxylation of the starting material.- Use the minimum effective temperature for cyclization.- Consider alternative, milder cyclizing agents.
Product is Difficult to Purify Presence of unreacted starting material.- After quenching the reaction, wash the crude product with a sodium bicarbonate solution to remove acidic starting material.[1]
Formation of isomeric side products (e.g., acridone derivatives).- Optimize reaction conditions (temperature, catalyst) to favor the desired cyclization.- Employ chromatographic purification methods (e.g., column chromatography).
Presence of colored impurities.- Purify the 2-(methyl(phenyl)amino)benzoic acid precursor before cyclization.[1]
Inconsistent Reaction Outcome Variability in the quality of starting materials or reagents.- Use high-purity, well-characterized starting materials.- Ensure the cyclizing agent (e.g., PPA) is of consistent quality.
Poor control over reaction parameters.- Maintain precise control over temperature and reaction time.

Experimental Protocols

Synthesis of 2-(methyl(phenyl)amino)benzoic acid (Ullmann Condensation)

This procedure is adapted from the synthesis of N-phenylanthranilic acid.[1]

  • In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(II) oxide.

  • Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of hydrochloric acid and water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified N-phenylanthranilic acid. For the synthesis of the N-methylated analog, N-methylaniline would be used in place of aniline.

Intramolecular Cyclization to form this compound

This is a general procedure based on the cyclization of N-phenylanthranilic acid to acridone.[1]

  • In a flask equipped with a stirrer and a drying tube, dissolve 2-(methyl(phenyl)amino)benzoic acid (1 equivalent) in polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Heat the mixture, for example in a boiling water bath, for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, carefully pour the hot mixture into boiling water.

  • The precipitated product is collected by filtration.

  • To remove any unreacted starting material, the crude product can be boiled in an aqueous solution of sodium carbonate, filtered, and washed with water.[1]

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualizing the Synthetic Pathway and Potential Side Products

The following diagram illustrates the primary synthetic pathway and common side reactions.

Synthesis_Troubleshooting cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_side_products Common Side Products 2-halobenzoic_acid 2-Halobenzoic Acid Precursor 2-(methyl(phenyl)amino)benzoic acid 2-halobenzoic_acid->Precursor Ullmann Condensation or Buchwald-Hartwig N-methylaniline N-Methylaniline N-methylaniline->Precursor Product This compound Precursor->Product PPA or H2SO4 Dimer Dimer/Polymer Precursor->Dimer Intermolecular Reaction Decarboxylation N-methyl-diphenylamine (Decarboxylation Product) Precursor->Decarboxylation High Temperature Unreacted Unreacted Precursor Precursor->Unreacted Incomplete Reaction Isomer Isomeric Acridone-type Byproduct Precursor->Isomer Alternative Cyclization

Caption: Synthetic pathway and potential side products.

References

Technical Support Center: Purification of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: Impurities largely depend on the synthetic route used. A common method for synthesizing the dibenzo[b,d]azepinone core is through an intramolecular Friedel-Crafts acylation of a corresponding N-methyl-biphenyl-2-carboxamide derivative. Potential impurities from this process can include:

  • Unreacted Starting Material: The precursor N-methyl-biphenyl-2-carboxamide may not have fully cyclized.

  • Dealkylation Product: Depending on the reaction conditions, the N-methyl group could be cleaved, leading to the formation of 5H-dibenzo[b,d]azepin-6(7H)-one.

  • Catalyst Residues: Residual Friedel-Crafts catalyst (e.g., polyphosphoric acid, aluminum chloride) or its hydrolysis products.

  • Solvent Residues: Trapped solvents from the reaction or work-up.

  • Byproducts of Side Reactions: Incomplete cyclization or alternative cyclization pathways could lead to isomeric impurities.

Q2: My purified product is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration in the final product is often due to trace amounts of highly colored organic impurities or residual catalyst.

  • Cause: Minor byproducts with extended conjugation can be intensely colored. Residual acid catalyst can also cause degradation of the product over time, leading to discoloration.

  • Solution: Treatment with activated carbon during recrystallization can be effective in removing colored impurities. Ensure that the pH of your crude product is neutral before proceeding with purification to remove any residual acid. A final recrystallization from a suitable solvent system should yield a white to off-white solid.

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the purity of fractions.

  • Procedure: Use silica gel 60 F254 plates. A good starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • Visualization: Spots can be visualized under UV light at 254 nm, where UV-active compounds will appear as dark spots. Staining with potassium permanganate can also be used to visualize compounds that are not UV-active.

  • Analysis: The desired product should appear as a single spot with a consistent Rf value in all pure fractions. Combine fractions that show a single, identical spot.

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization
Observation Potential Cause Suggested Solution
The dissolved solid separates as an oil instead of forming crystals upon cooling.The solvent is too nonpolar for the compound at the lower temperature, causing it to crash out of solution above its melting point.Add a small amount of a more polar, miscible co-solvent to the hot solution to increase the solubility of the compound at lower temperatures. Alternatively, try a different solvent system altogether.
The cooling rate is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.
The presence of impurities is inhibiting crystallization.Attempt to purify the crude material by flash column chromatography first to remove the bulk of the impurities, and then proceed with recrystallization.
Issue 2: Poor Separation During Column Chromatography
Observation Potential Cause Suggested Solution
The compound of interest co-elutes with impurities (overlapping spots on TLC).The polarity of the eluent is too high.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane. A shallower gradient during elution can also improve separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Packing the column as a slurry can help achieve a more uniform stationary phase.
The sample was loaded in a solvent that is too polar.Dissolve the crude product in a minimal amount of a less polar solvent (like dichloromethane or the mobile phase itself) before loading it onto the column. For poorly soluble compounds, consider dry loading.

Data Presentation

The following table summarizes the common impurities and suggested methods for their removal.

Impurity TypeExampleRecommended Purification MethodKey Parameters/Solvents
Unreacted Starting Material N-methyl-biphenyl-2-carboxamideFlash Column ChromatographyGradient elution with ethyl acetate/hexane. The starting material is typically more polar than the product.
Dealkylated Product 5H-dibenzo[b,d]azepin-6(7H)-oneFlash Column ChromatographyGradient elution with ethyl acetate/hexane. The dealkylated product is more polar and will have a lower Rf.
Catalyst Residues Polyphosphoric acid, AlCl₃Aqueous Work-upNeutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution) and extract the product into an organic solvent.
Colored Impurities High molecular weight byproductsRecrystallization with Activated CarbonAdd a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter through celite before cooling.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 30% ethyl acetate in hexane. The ideal Rf for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 40% ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water, or ethyl acetate and hexane, is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Mandatory Visualization

PurificationWorkflow General Purification Workflow crude Crude Product workup Aqueous Work-up (Neutralize and Extract) crude->workup tlc_analysis TLC Analysis (e.g., 30% EtOAc/Hexane) workup->tlc_analysis decision Purity Assessment tlc_analysis->decision column Flash Column Chromatography decision->column Multiple Spots recrystallization Recrystallization decision->recrystallization Single Major Spot with Minor Impurities pure_product Pure Product (>97%) decision->pure_product Single Spot column->recrystallization Combine & Evaporate Pure Fractions recrystallization->pure_product

Caption: A flowchart illustrating the general workflow for the purification of this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues start Dissolve Crude in Hot Solvent cool Cool Solution start->cool observe Observation cool->observe oiling_out Oiling Out observe->oiling_out Liquid Layer Forms no_crystals No Crystals Form observe->no_crystals Solution Remains Clear crystals_form Crystals Form observe->crystals_form Solid Precipitates solution1 Add More Polar Co-solvent OR Cool Slower oiling_out->solution1 solution2 Scratch Flask OR Add Seed Crystal no_crystals->solution2 solution3 Concentrate Solution and Cool Again no_crystals->solution3 If Supersaturated solution2->observe If still no crystals

Caption: A decision tree for troubleshooting common issues encountered during recrystallization.

Technical Support Center: Synthesis of Dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of dibenzo[b,d]azepin-6(7H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format. The primary synthetic route covered involves two key steps: an Ullmann condensation to synthesize the N-phenylanthranilic acid precursor, followed by an intramolecular Friedel-Crafts acylation for the cyclization to the final product.

Q1: My Ullmann condensation to form N-phenylanthranilic acid is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Ullmann condensation for this specific synthesis are often attributed to several factors. Here's a breakdown of potential issues and their solutions:

  • Copper Catalyst Activity: The copper catalyst is susceptible to deactivation. Ensure you are using a high-quality, finely divided copper-bronze or other activated copper species.

  • Reaction Temperature: The reaction typically requires heating to reflux. Suboptimal temperatures can lead to incomplete reaction. Ensure your reaction is maintained at the appropriate reflux temperature for a sufficient duration (e.g., 4 hours).

  • Base Strength and Solubility: Potassium carbonate is a common base for this reaction. Ensure it is anhydrous and finely powdered to maximize its reactivity. The solubility of the base in the solvent (e.g., DMF) can also be a factor.

  • Purity of Starting Materials: Impurities in the 2-bromobenzoic acid or aniline can interfere with the reaction. Use purified starting materials for best results.[1]

  • Workup Procedure: The product, N-phenylanthranilic acid, is precipitated by acidification of the reaction mixture. Careful control of the pH to around 4 is crucial for maximizing precipitation and recovery.

Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid

This protocol is adapted from a reported synthesis and provides a reliable method for preparing the key precursor.

Reagent/SolventAmount (for 10 mmol scale)Notes
2-Bromobenzoic acid2.01 g (10 mmol)---
Aniline0.95 mL (10 mmol)---
Potassium Carbonate3.4 g (25 mmol)Anhydrous
Copper Bronze0.256 g (4 mmol)---
Dimethylformamide (DMF)40 mL---
Concentrated HClAs neededFor acidification

Procedure:

  • Combine 2-bromobenzoic acid, aniline, potassium carbonate, and copper bronze in a flask equipped with a reflux condenser.

  • Add DMF and heat the mixture to reflux with constant stirring for 4 hours.

  • After cooling, pour the reaction mixture over ice with stirring.

  • Filter the mixture through celite to remove the copper catalyst.

  • Carefully add concentrated hydrochloric acid dropwise to the filtrate until a pH of 4 is reached, inducing precipitation of the product.

  • Isolate the precipitated N-phenylanthranilic acid by vacuum filtration. A typical yield for this procedure is around 67%.

Q2: I am experiencing a low yield in the final intramolecular Friedel-Crafts cyclization of N-phenylanthranilic acid to dibenzo[b,d]azepin-6(7H)-one. What are the likely problems?

A2: The intramolecular Friedel-Crafts acylation to form the seven-membered ring of dibenzo[b,d]azepin-6(7H)-one is a critical and often challenging step. Low yields can be caused by several factors:

  • Deactivation of the Aromatic Ring: The nitrogen atom in the N-phenylanthranilic acid can be protonated by the strong acid catalyst, deactivating the aromatic ring towards electrophilic substitution.

  • Insufficiently Strong Cyclizing Agent: Polyphosphoric acid (PPA) is a common reagent for this type of cyclization. The strength and viscosity of the PPA are crucial. Using old or improperly stored PPA can lead to incomplete reaction.[2][3]

  • High Reaction Temperature Leading to Side Reactions: While heat is required, excessive temperatures can lead to charring and the formation of side products. Careful temperature control is essential.

  • Moisture Contamination: PPA and other Lewis acids used for Friedel-Crafts reactions are highly sensitive to moisture, which can quench the catalyst and inhibit the reaction.[4][5]

  • Formation of Side Products: Besides the desired product, side reactions such as sulfonation (if sulfuric acid is used) or intermolecular reactions can occur, reducing the yield of the target molecule.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation using PPA

Reagent/SolventAmountNotes
N-Phenylanthranilic acid1 equivalentEnsure it is dry.
Polyphosphoric acid (PPA)10-20 times the weight of the starting materialUse fresh, viscous PPA.

General Procedure:

  • Heat the polyphosphoric acid to around 100-120°C in a flask equipped with a mechanical stirrer.

  • Slowly add the N-phenylanthranilic acid to the hot PPA with vigorous stirring.

  • Continue heating and stirring the mixture for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to hydrolyze the PPA and precipitate the product.

  • Collect the crude product by filtration, wash with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

  • Purify the crude dibenzo[b,d]azepin-6(7H)-one by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: What are the expected yields for the synthesis of dibenzo[b,d]azepin-6(7H)-one?

A: Yields can vary significantly depending on the specific method and reaction conditions used. For the two-step synthesis involving an Ullmann condensation followed by an intramolecular Friedel-Crafts acylation, the overall yield is often moderate. The Ullmann condensation step can yield around 60-70%, while the cyclization step can be more variable. Some modern palladium-catalyzed methods have reported good to excellent yields for the synthesis of substituted dibenzo[b,d]azepin-6-ones.[6]

Q: What are some alternative methods for the synthesis of dibenzo[b,d]azepin-6(7H)-one?

A: Besides the Ullmann/Friedel-Crafts route, other methods include:

  • Pschorr Cyclization: This involves the diazotization of an appropriate 2-aminobenzamide derivative followed by a copper-catalyzed intramolecular radical cyclization. However, Pschorr cyclizations are often associated with low to moderate yields.[5][7]

  • Palladium-Catalyzed Carbonylative Cyclization: More modern approaches utilize palladium catalysis to achieve the cyclization with high efficiency and stereoselectivity for certain derivatives.[6]

Q: How can I purify the final dibenzo[b,d]azepin-6(7H)-one product?

A: Purification is typically achieved through a combination of techniques:

  • Column Chromatography: This is a common method to separate the desired product from unreacted starting materials and side products. A silica gel column with a solvent system such as a hexane/ethyl acetate gradient is often effective.

  • Recrystallization: This technique can be used to obtain a highly pure product. The choice of solvent is critical and needs to be determined experimentally. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of solvents.

Q: What are the key analytical techniques to confirm the structure of dibenzo[b,d]azepin-6(7H)-one?

A: The structure of the final product should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide carbonyl group (around 1650-1680 cm-1) and the N-H bond.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Visualizations

Experimental Workflow for Dibenzo[b,d]azepin-6(7H)-one Synthesis

experimental_workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_purification Purification start_materials 2-Bromobenzoic Acid + Aniline reaction_step1 Ullmann Reaction (Cu catalyst, K2CO3, DMF, Reflux) start_materials->reaction_step1 precursor N-Phenylanthranilic Acid reaction_step1->precursor activation Activation (optional) (e.g., with SOCl2) precursor->activation Forms acyl chloride cyclization Cyclization (PPA, Heat) precursor->cyclization Direct cyclization activation->cyclization crude_product Crude Dibenzo[b,d]azepin-6(7H)-one cyclization->crude_product purification_step Column Chromatography & Recrystallization crude_product->purification_step final_product Pure Dibenzo[b,d]azepin-6(7H)-one purification_step->final_product

Caption: A typical two-step workflow for the synthesis of dibenzo[b,d]azepin-6(7H)-one.

Troubleshooting Logic for Low Yield in Friedel-Crafts Cyclization

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Cyclization Step cause1 Inactive Catalyst (Moisture contamination) start->cause1 cause2 Deactivated Substrate (N-protonation) start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Side Reactions start->cause4 solution1 Use fresh, anhydrous PPA. Dry all glassware and reagents. cause1->solution1 solution2 Use a less acidic catalyst or protect the nitrogen. cause2->solution2 solution3 Optimize temperature. Monitor reaction by TLC. cause3->solution3 solution4 Modify reaction conditions to minimize side product formation. cause4->solution4

Caption: A troubleshooting guide for addressing low yields in the Friedel-Crafts cyclization step.

References

Managing oily crude product in dibenzoazepinone purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of dibenzoazepinone and its derivatives, with a special focus on managing oily crude products.

Frequently Asked Questions (FAQs)

Q1: My crude dibenzoazepinone product is an oil instead of a solid. What are the common causes?

An oily or non-crystalline crude product can result from several factors:

  • Presence of Impurities: Residual solvents, unreacted starting materials, or byproducts can act as impurities that inhibit crystallization.

  • Low Melting Point: The product itself may have a low melting point, or the impurities present may be depressing the melting point of the mixture.

  • Supersaturation Issues: If the solution is too concentrated or cooled too quickly, the compound may "oil out" or separate as a liquid phase instead of forming crystals.

Q2: What is the general approach to purify an oily crude product of dibenzoazepinone?

The general strategy involves removing impurities that hinder crystallization and then inducing crystallization under controlled conditions. This typically involves:

  • Initial Work-up: A thorough aqueous work-up to remove water-soluble impurities.

  • Solvent Removal: Careful removal of the reaction solvent under reduced pressure.

  • Purification: Employing techniques like column chromatography to separate the desired product from impurities.

  • Crystallization: Using an appropriate solvent system and controlled cooling to induce crystal formation.

Q3: Which analytical techniques are recommended to assess the purity of the purified dibenzoazepinone?

To ensure the purity of your final product, the following techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Troubleshooting Guide

Problem: The crude product is a persistent oil that fails to crystallize.

This is a common challenge in organic synthesis. The following troubleshooting workflow can help address this issue.

G start Oily Crude Product wash Aqueous Wash (e.g., sat. NaHCO3, brine) start->wash rotovap Solvent Removal (Rotary Evaporator) wash->rotovap oil_persists Oil Still Persists rotovap->oil_persists column Purification via Column Chromatography oil_persists->column Yes crystallize Attempt Crystallization oil_persists->crystallize No fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine rotovap2 Solvent Removal combine->rotovap2 rotovap2->crystallize oil_again Oils Out Again crystallize->oil_again slow_cool Slow Cooling/ Solvent Evaporation oil_again->slow_cool Yes solid Solid Product oil_again->solid No seed Seeding with Pure Crystal slow_cool->seed triturate Trituration with Non-polar Solvent seed->triturate triturate->solid

Caption: Troubleshooting workflow for an oily crude dibenzoazepinone product.

Detailed Steps:

  • Initial Aqueous Wash: Before concentrating the organic layer, perform a thorough wash with saturated sodium bicarbonate solution followed by brine. This helps remove acidic or basic impurities and excess water.

  • Careful Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. Avoid excessively high temperatures, which could lead to decomposition.

  • Column Chromatography: If the product remains oily, column chromatography is an effective method for purification.[1][2] A silica gel stationary phase is commonly used.

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product.

  • Solvent Removal from Pure Fractions: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Inducing Crystallization:

    • Solvent Selection: Choose a solvent or solvent system in which the dibenzoazepinone derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then in a refrigerator or ice bath. Rapid cooling often promotes oiling out.

    • Seeding: If a small crystal of the pure compound is available, add it to the supersaturated solution to induce crystallization.

    • Trituration: If the oil persists, try adding a non-polar solvent (e.g., hexane or pentane) and scratching the inside of the flask with a glass rod to induce crystallization.

    • Solvent Evaporation: Slowly evaporate the solvent from a solution of the oil in a suitable solvent.

Data Presentation

The following tables summarize typical yields and purity data for dibenzoazepinone derivatives from literature.

Table 1: Synthesis and Purification of Carbamazepine

StepProductYieldPurityMelting Point (°C)Reference
SynthesisCrude Carbamazepine92.5%-190-192[3]
PurificationPurified Carbamazepine90.8%98.4%188-190.5[4]

Table 2: Synthesis of Oxcarbazepine and Carbamazepine-Related Impurities [5]

CompoundYield
Oximinostilbene73%
10-Methoxycarbamazepine80%
Oxcarbazepine75%
Carbamazepine46%

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Dibenzoazepinone Derivatives

This protocol outlines a general method for the recrystallization of a solid crude product.

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (if insoluble impurities present) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of dibenzoazepinone derivatives.

  • Solvent Selection: Choose an appropriate solvent for recrystallization. Alcohols like isopropanol or ethanol, or solvent mixtures like toluene/heptane, are often suitable. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification of an Oily Crude Product by Column Chromatography

This protocol describes the purification of an oily crude product using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Sample Loading:

    • Dissolve the oily crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the components of the mixture based on their polarity.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify the fractions containing the pure dibenzoazepinone derivative.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product, which may be a solid or a purified oil. If it is still an oil, proceed with the crystallization techniques described in the troubleshooting guide.

References

Preventing byproduct formation in KOtBu mediated dibenzoazepinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the KOtBu-mediated synthesis of dibenzoazepinones.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the KOtBu-mediated dibenzoazepinone synthesis?

The synthesis of dibenzoazepinones from 2-halo-N-arylbenzamides using potassium tert-butoxide (KOtBu) is understood to proceed through a transition-metal-free intramolecular C-H arylation.[1][2][3] The reaction is initiated by a single-electron transfer (SET) process, generating an aryl radical which then undergoes cyclization.[4][5] The addition of a catalytic amount of 1,10-phenanthroline or AIBN can facilitate this radical pathway.[2][3]

Q2: What are the key reagents in this synthesis?

The essential reagents for this reaction are:

  • Substrate: A 2-halo-N-arylbenzamide (e.g., 2-iodo- or 2-bromo-N-phenylbenzamide).

  • Base: Potassium tert-butoxide (KOtBu) is the most commonly used and effective base.

  • Catalyst/Additive (optional but recommended): 1,10-Phenanthroline or azobisisobutyronitrile (AIBN) is often used in catalytic amounts to promote the reaction.[2][3]

  • Solvent: Anhydrous, non-polar, aprotic solvents such as benzene, toluene, or dioxane are typically employed.

Q3: Why is 1,10-phenanthroline used in this reaction?

While the reaction can proceed without an additive, 1,10-phenanthroline is often used to improve the reaction efficiency. It is believed to form a complex with KOtBu, which facilitates the single-electron transfer to the aryl halide, thus promoting the formation of the key aryl radical intermediate.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive or insufficient KOtBuUse fresh, anhydrous KOtBu. Ensure proper storage to prevent decomposition. Increase the equivalents of KOtBu.
Poor quality of starting materialsPurify the 2-halo-N-arylbenzamide to remove any impurities.
Presence of oxygen or waterDegas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal reaction temperatureIncrease the reaction temperature, typically to the reflux temperature of the solvent (e.g., benzene ~80°C, toluene ~110°C).
Insufficient reaction timeMonitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Formation of a Major Byproduct Intermolecular C-H arylation with the solventIf using benzene as a solvent, a biaryl byproduct from the reaction with benzene may be observed.[1] Consider using a more inert solvent like dioxane.
Homocoupling of the starting materialThis can occur, especially if a transition metal impurity is present. Ensure all glassware is scrupulously clean.
Reduction of the aryl halideThe aryl halide can be reduced to the corresponding dehalogenated starting material. This is more likely if there are proton sources in the reaction mixture. Ensure anhydrous conditions.
Inconsistent Yields Variability in the quality of KOtBuUse KOtBu from a reliable supplier and handle it under inert conditions.
Trace metal contaminationEven trace amounts of transition metals can influence the reaction outcome. Use high-purity reagents and solvents.

Data Presentation

Table 1: Effect of Reaction Parameters on Dibenzoazepinone Yield

EntryHalogen (X)Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)
1I1,10-phenanthroline (20)Benzene801285
2Br1,10-phenanthroline (20)Benzene802478
3IAIBN (20)Benzene801282
4INoneBenzene8024<10
5I1,10-phenanthroline (20)Toluene110888
6I1,10-phenanthroline (20)Dioxane1001280

Data compiled and adapted from similar reported syntheses.

Experimental Protocols

General Protocol for the Synthesis of Dibenzo[b,f]azepin-6(5H)-one

This protocol is a general guideline based on published procedures.[2][3] Researchers should optimize the conditions for their specific substrate.

Materials:

  • 2-Iodo-N-phenylbenzamide

  • Potassium tert-butoxide (KOtBu)

  • 1,10-Phenanthroline

  • Anhydrous benzene (or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-N-phenylbenzamide (1.0 mmol, 1.0 equiv).

  • Add 1,10-phenanthroline (0.2 mmol, 0.2 equiv).

  • Place the flask under an inert atmosphere.

  • Add anhydrous benzene (10 mL) via syringe.

  • With vigorous stirring, add potassium tert-butoxide (3.0 mmol, 3.0 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C for benzene) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzo[b,f]azepin-6(5H)-one.

Visualizations

reaction_mechanism cluster_start Initiation cluster_propagation Propagation cluster_product Product Formation 2-halo-N-arylbenzamide 2-halo-N-arylbenzamide Aryl_Radical Aryl Radical 2-halo-N-arylbenzamide->Aryl_Radical KOtBu KOtBu Complex [KOtBu-Phenanthroline] Complex KOtBu->Complex 1,10-phenanthroline 1,10-phenanthroline 1,10-phenanthroline->Complex Complex->Aryl_Radical SET Cyclized_Radical Cyclized Radical Intermediate Aryl_Radical->Cyclized_Radical Intramolecular Cyclization Anionic_Intermediate Anionic Intermediate Cyclized_Radical->Anionic_Intermediate + e- Dibenzoazepinone Dibenzoazepinone Anionic_Intermediate->Dibenzoazepinone Protonation

Caption: Proposed radical mechanism for KOtBu-mediated dibenzoazepinone synthesis.

experimental_workflow A 1. Add 2-halo-N-arylbenzamide and 1,10-phenanthroline to a flame-dried flask. B 2. Establish inert atmosphere (N2 or Ar). A->B C 3. Add anhydrous solvent. B->C D 4. Add KOtBu portion-wise. C->D E 5. Heat to reflux and monitor reaction. D->E F 6. Cool to room temperature and quench. E->F G 7. Aqueous workup and extraction. F->G H 8. Dry, concentrate, and purify by column chromatography. G->H

Caption: General experimental workflow for dibenzoazepinone synthesis.

troubleshooting_logic Start Low or No Product? Check_Reagents Check Reagent Quality (KOtBu, Starting Material) Start->Check_Reagents Yes Byproducts Byproducts Observed? Start->Byproducts No Check_Conditions Verify Anhydrous/Inert Conditions Check_Reagents->Check_Conditions Optimize_Temp_Time Optimize Temperature and Time Check_Conditions->Optimize_Temp_Time Optimize_Temp_Time->Byproducts Solvent_Coupling Consider Solvent Coupling Byproduct Byproducts->Solvent_Coupling Yes Success Successful Synthesis Byproducts->Success No Homocoupling Check for Homocoupling Solvent_Coupling->Homocoupling

Caption: Troubleshooting logic for dibenzoazepinone synthesis.

References

Technical Support Center: Chiral Separation of Dibenzo[b,d]azepin-6(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chiral separation of dibenzo[b,d]azepin-6(7H)-one derivatives. These compounds exhibit axial chirality due to restricted rotation around the biaryl single bond, leading to stable atropisomers that require specialized chromatographic techniques for resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of dibenzo[b,d]azepin-6(7H)-one derivatives challenging?

A1: The primary challenge lies in their atropisomerism, a form of axial chirality where stereoisomers result from hindered rotation around a single bond.[1][2] Unlike compounds with chiral centers, the stability of these atropisomers can be temperature-dependent, potentially leading to on-column racemization if chromatographic conditions are not optimized.[3] Furthermore, the selection of a suitable chiral stationary phase (CSP) and mobile phase is critical and often requires empirical screening due to the subtle structural differences between the enantiomers.

Q2: What are the most common analytical techniques for separating dibenzo[b,d]azepin-6(7H)-one atropisomers?

A2: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the most widely reported and successful technique.[1][2][4] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations and reduced solvent consumption.[5] While less common for this specific compound class, Capillary Electrophoresis (CE) with a chiral selector is another potential method for enantioseparation.[3][6][7]

Q3: Which types of chiral stationary phases are most effective for this class of compounds?

A3: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for dibenzo[b,d]azepin-6(7H)-one derivatives and other axially chiral compounds.[2][8][9] For instance, cellulose-based columns like CHIRALPAK® IC have been successfully used.[2]

Q4: How does the N-substituent on the azepinone ring affect the chiral separation?

A4: The nature of the N-acyl or N-sulfonyl substituent can significantly influence the rotational energy barrier between the atropisomers and their interaction with the CSP.[10][11] Different substituents can alter the molecule's conformation and polarity, thereby affecting retention times and enantioselectivity. For some N-sulfonyl derivatives, separation of atropisomers is only possible with additional substitution on the aromatic ring system that further restricts rotation.[11]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between my atropisomers. What should I try first?

A:

  • Confirm a Chiral Stationary Phase is in Use: Standard achiral columns (like C18) will not resolve enantiomers. Ensure you are using a designated chiral column.

  • Optimize the Mobile Phase:

    • Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., ethanol or isopropanol) in the non-polar solvent (e.g., hexane). A common starting point is 90:10 hexane:alcohol, with adjustments to 95:5 or 85:15 to modulate retention and selectivity.

    • Additives: For basic or acidic analytes, the addition of a small amount of an acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can significantly improve peak shape and resolution.

  • Screen Different CSPs: If optimization of the mobile phase on your current column is unsuccessful, screen other types of chiral stationary phases. Polysaccharide-based columns are a good starting point.[8][9]

  • Lower the Temperature: Atropisomers can interconvert at elevated temperatures.[3] Reducing the column temperature (e.g., to 10-15°C) can enhance the stability of the atropisomers and improve resolution.

Issue 2: Broad or Tailing Peaks

Q: My peaks are broad and showing significant tailing. How can I improve the peak shape?

A:

  • Check for Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. Adding a mobile phase modifier, as mentioned above, can often mitigate these effects.

  • Reduce Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution in chiral separations.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion.

  • Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.

Issue 3: Peak Splitting or Shoulders

Q: I am observing split peaks or shoulders on my enantiomer peaks. What could be the cause?

A:

  • Co-eluting Impurity: A small shoulder or split peak could be an impurity eluting very close to your enantiomer. Try adjusting the mobile phase composition to see if the shoulder resolves into a separate peak.

  • Column Void or Blockage: If all peaks in the chromatogram are split, it could indicate a void at the head of the column or a blocked frit.[12] Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

  • On-Column Racemization: For atropisomers with a lower rotational energy barrier, on-column interconversion can lead to peak distortion, including a plateau between the two enantiomer peaks.[13][14] Lowering the analysis temperature is the primary solution to this problem.

Issue 4: Irreproducible Retention Times

Q: My retention times are shifting between injections. What should I do?

A:

  • Column Equilibration: Chiral columns often require longer equilibration times than achiral columns, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting your analysis sequence.

  • Mobile Phase Stability: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile components.

  • Temperature Fluctuations: Ensure the column oven and laboratory environment are at a stable temperature, as temperature can significantly impact retention in chiral separations.

Data Presentation

Table 1: HPLC Separation Data for N-Acyl-4-methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one Derivatives [2]

CompoundN-SubstituentRetention Time 1 (min)Retention Time 2 (min)Rotational Energy Barrier (ΔG‡, kJ/mol)
2a Acetyl21.538.8121
2b 3'-Chlorobenzoyl34.564.5116
2c 4'-MethylbenzoylNot specifiedNot specified118

Chromatographic Conditions: CHIRALPAK® IC (4.6 mm ϕ × 25 cm), Eluent: 30% ethanol in hexane, Flow rate: 0.5 mL/min, Temperature: 25 °C, Detection: 254 nm.

Experimental Protocols

Protocol 1: Chiral HPLC Method for N-Acyl-dibenzo[b,d]azepin-7(6H)-one Derivatives (Normal Phase) [2]

This protocol is a starting point for the separation of N-acyl-dibenzo[b,d]azepin-7(6H)-one atropisomers.

  • Column Selection: CHIRALPAK® IC (4.6 mm ϕ × 25 cm). Other polysaccharide-based columns can also be screened.

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) n-hexane/ethanol. Degas the mobile phase before use.

  • Instrument Setup:

    • Set the column temperature to 25°C.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 254 nm.

  • Sample Preparation: Dissolve the dibenzo[b,d]azepin-6(7H)-one derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 10 µL of the prepared sample and monitor the chromatogram for the elution of the two atropisomers.

  • Optimization: If resolution is insufficient, systematically adjust the ethanol percentage in the mobile phase (e.g., try 20% or 40%). Consider lowering the column temperature to enhance atropisomer stability.

Mandatory Visualizations

G start Racemic Dibenzo[b,d]azepin-6(7H)-one Derivative Sample screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phase Systems (Normal, Reversed, Polar Organic) screen_csp->screen_mp no_sep No Separation screen_mp->no_sep partial_sep Partial Separation screen_mp->partial_sep baseline_sep Baseline Separation screen_mp->baseline_sep no_sep->screen_csp Select new CSP optimize_mp Optimize Mobile Phase (Modifier %, Additives) partial_sep->optimize_mp final_method Final Validated Method baseline_sep->final_method optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->baseline_sep

Caption: Experimental workflow for chiral method development.

G start Poor/No Resolution Observed check_csp Is a Chiral Stationary Phase (CSP) being used? start->check_csp use_csp Use an appropriate CSP check_csp->use_csp No check_mp Is mobile phase optimized? check_csp->check_mp Yes optimize_mp Vary modifier percentage and/or add acidic/basic modifiers check_mp->optimize_mp No check_temp Is temperature optimized? check_mp->check_temp Yes optimize_mp->check_temp resolution_ok Resolution Achieved optimize_mp->resolution_ok Resolution Improved lower_temp Lower column temperature (e.g., to 10-15°C) to prevent on-column racemization check_temp->lower_temp No screen_new_csp Screen a different class of CSP check_temp->screen_new_csp Yes, still no resolution lower_temp->screen_new_csp Still no resolution lower_temp->resolution_ok Resolution Improved

Caption: Troubleshooting workflow for poor peak resolution.

References

Interpreting complex NMR spectra of dibenzo[b,d]azepinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex NMR spectra of dibenzo[b,d]azepinone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my N-substituted dibenzo[b,d]azepinone derivative show more signals than expected, including doubled sets of peaks?

A1: The complexity often arises from the presence of multiple stereoisomers in solution. For N-acyl or N-sulfonyl dibenzo[b,d]azepin-7(6H)-ones, two main phenomena can lead to the doubling of NMR signals:

  • Atropisomerism: The dibenzo[b,d]azepinone core is not planar. Rotation around the biaryl single bonds (axes 1 and 2 in the diagram below) can be restricted, leading to stable, non-superimposable mirror images called atropisomers. If a substituent, such as a methyl group, is present at a position like C4, the energy barrier to rotation can be high enough to allow for the isolation of these stable atropisomers at room temperature.[1][2]

  • E/Z Isomerism of the Amide Bond: The partial double-bond character of the N-C=O (amide) or N-S=O (sulfonamide) bond restricts rotation. This results in the presence of both E and Z isomers in solution.[1][2] The E isomer is often the major component.[2]

Each of these isomers will have a unique set of NMR signals, leading to a more complex spectrum than anticipated for a single structure.

G cluster_0 Atropisomerism cluster_1 E/Z Isomerism Atropisomers Atropisomers Complex NMR Spectrum Complex NMR Spectrum Atropisomers->Complex NMR Spectrum a_text Restricted rotation around biaryl axes leads to stable (a1R, a2R) and (a1S, a2S) enantiomers. EZ_Isomers EZ_Isomers EZ_Isomers->Complex NMR Spectrum ez_text Restricted rotation around the N-Acyl bond leads to E and Z diastereomers.

Figure 1. Origins of spectral complexity in N-substituted dibenzo[b,d]azepinones.

Q2: What are the typical 1H and 13C NMR chemical shift ranges for the core protons and carbons of a dibenzo[b,d]azepinone?

A2: While the exact chemical shifts are highly dependent on the substitution pattern and the solvent used, the following table provides general ranges for the aromatic and key aliphatic protons and carbons. The aromatic protons of the dibenzo[b,d]azepinone system typically resonate in the downfield region of the 1H NMR spectrum, usually between 6.8 and 8.5 ppm.[3]

Atom Typical 1H Chemical Shift (ppm) Typical 13C Chemical Shift (ppm) Notes
Aromatic CH6.8 - 8.5120 - 150The exact shifts are influenced by substituents on the rings.[3]
H-6 (CH2)3.5 - 6.0~40 - 65These protons are diastereotopic and often appear as two distinct signals, sometimes with a large chemical shift difference (up to 1.97 ppm).[2]
C-7 (C=O)-165 - 185The carbonyl carbon is a key indicator and its shift is sensitive to N-substituents.[4]
Aromatic C (quaternary)-130 - 155Includes the carbons at the fusion of the rings.

Q3: How can I distinguish between positional isomers (e.g., substitution at different positions on the aromatic rings) using NMR?

A3: Distinguishing between positional isomers requires a combination of 1D and 2D NMR techniques. The key is to establish the connectivity between protons and carbons.

  • 1H NMR: The splitting patterns of the aromatic protons are highly informative. For example, a disubstituted benzene ring will show different patterns for ortho, meta, and para substitution.

  • 1H-1H COSY: This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is essential for tracing the proton connectivity within each aromatic ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most crucial experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing correlations from a known proton (e.g., a methyl substituent) to the carbons of the aromatic ring, you can definitively establish its point of attachment.[5][6]

Troubleshooting Guides

Problem 1: My aromatic signals are broad, poorly resolved, or overlapping, making interpretation impossible.

Possible Cause Solution
Intermediate Rate of Exchange: The molecule may be undergoing conformational changes (like ring-flipping or amide bond rotation) at a rate that is on the NMR timescale, leading to broad peaks. Solution: Record the spectrum at different temperatures (Variable Temperature NMR). Cooling the sample may "freeze out" the conformers, resulting in sharp signals for each. Heating the sample can increase the rate of exchange, leading to a time-averaged, sharper spectrum.[7]
Poor Shimming: The magnetic field is not homogeneous across the sample. Solution: Re-shim the spectrometer. This is a standard procedure that should be done for every sample.
Sample Concentration: The sample may be too concentrated, leading to aggregation and peak broadening. Solution: Dilute the sample. If solubility is an issue, try a different deuterated solvent.
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Solution: Treat the sample with a chelating agent (like a small amount of EDTA) or pass the sample through a small plug of silica or celite to remove impurities.

Problem 2: The methylene protons at the C-6 position appear as a complex multiplet, not a simple pair of doublets.

A2: The two protons at the C-6 position are diastereotopic due to the chiral, non-planar nature of the seven-membered ring. This means they are chemically non-equivalent and will have different chemical shifts.[2]

  • Expected Pattern: At a minimum, they should appear as two separate signals, each being a doublet due to geminal coupling (2JHH) to the other. This is often referred to as an "AB quartet".

  • Increased Complexity: If there are protons on an adjacent carbon (e.g., a substituent at C-5 or C-7), each of these doublets will be further split by vicinal coupling (3JHH), leading to a more complex pattern like a doublet of doublets for each proton.

To decipher these complex patterns, the following workflow is recommended:

G cluster_workflow Troubleshooting C-6 Methylene Signal start Complex Multiplet at C-6 cosy Run 1H-1H COSY start->cosy Identify geminal coupling and any vicinal coupling hsqc Run 1H-13C HSQC start->hsqc Confirm both protons are attached to the same carbon analysis Analyze Coupling Constants cosy->analysis hsqc->analysis assign Assign H-6a and H-6b analysis->assign

Figure 2. Workflow for analyzing complex C-6 methylene signals.

Experimental Protocols

Protocol 1: 2D NMR for Structural Elucidation

To unambiguously assign the structure of a new dibenzo[b,d]azepinone derivative, a standard set of 2D NMR experiments should be performed.

  • 1H-1H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other.

    • Key Parameters:

      • Spectral Width: Cover the entire proton chemical shift range.

      • Number of Increments (F1): 256-512.

      • Number of Scans (NS): 2-4 per increment.

    • Interpretation: Cross-peaks indicate J-coupling between protons, helping to establish the spin systems within the aromatic rings and the aliphatic chain.[5]

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Key Parameters:

      • 1JCH Coupling Constant: Set to an average value for one-bond C-H coupling (e.g., 145 Hz).

      • Number of Increments (F1): 128-256.

      • Number of Scans (NS): 2-8 per increment.

    • Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to.[5]

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) couplings between protons and carbons. This is critical for connecting different fragments of the molecule.

    • Key Parameters:

      • Long-Range Coupling Constant (nJCH): Optimized for 2-3 bond couplings, typically set to 8-10 Hz.

      • Number of Increments (F1): 256-512.

      • Number of Scans (NS): 8-32 per increment (this experiment is less sensitive).

    • Interpretation: Cross-peaks connect protons to carbons separated by two or three bonds, allowing for the assembly of the complete carbon skeleton and the placement of substituents.[8]

Data Presentation: Key Coupling Constants

The magnitude of the proton-proton coupling constant (J-value) is crucial for determining the spatial relationship between coupled protons.

Coupling Type Description Typical J-value (Hz)
2JHH (geminal) Protons on the same sp3 carbon (e.g., H-6a/H-6b)10 - 15 Hz
3JHH (vicinal, aromatic) ortho protons6 - 10 Hz[9][10]
4JHH (long-range, aromatic) meta protons1 - 3 Hz[9][10]
5JHH (long-range, aromatic) para protons0 - 1 Hz

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of 5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This comparative guide offers an in-depth analysis of the biological activity of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one and its analogs, a class of compounds demonstrating significant promise as anti-cancer agents. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Comparative Analysis of Biological Activity

Derivatives of the dibenzo[b,d]azepin-6(7H)-one scaffold have been synthesized and evaluated for their anti-proliferative effects against a range of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of notable analogs, highlighting their potency and, in some cases, superiority to existing therapeutic agents.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 33 H1975™ (NSCLC)EGFR L858R/T790M/C797S2.7[1][2]
OsimertinibH1975™ (NSCLC)EGFR L858R/T790M/C797S6.5[1][2]
Compound 33 HCC827 (NSCLC)EGFR exon 19 del3.1[1]
OsimertinibHCC827 (NSCLC)EGFR exon 19 del0.4[1]
Compound 33 H1975 (NSCLC)EGFR L858R/T790M5.2[1]
OsimertinibH1975 (NSCLC)EGFR L858R/T790M0.5[1]
Compound 9a A549 (Lung)Apoptosis Induction0.71 - 7.29[3]
Compound 9a MDAMB-231 (Breast)Apoptosis Induction0.71 - 7.29[3]
Compound 4g MDA-MB-231 (Breast)Invasion Inhibition~10 (complete inhibition)[4]
Compound 5e Leukemia SRTopoisomerase II Inhibition13.05[5]
DoxorubicinLeukemia SRTopoisomerase II InhibitionNot specified[5]

Key Findings from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship analyses have been crucial in optimizing the anti-cancer activity of this class of compounds. Key insights include:

  • Substitutions on the Dibenzo[b,d]azepinone Core: Modifications at the C2 and N10 positions of the dibenzodiazepinone scaffold have been identified as critical for potent activity against non-small cell lung cancer (NSCLC) cells, particularly those resistant to osimertinib.[1][2]

  • Rigidification of the Scaffold: The introduction of a rigid 1,3,4-oxadiazole ring to the dibenzo[b,f]azepine core has led to the development of potent topoisomerase II inhibitors.[5]

  • Heterocyclic Tethering: The attachment of isoxazoline moieties to the dibenzo[b,f]azepine structure has yielded compounds with significant anti-invasive and anti-migratory properties.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these dibenzo[b,d]azepin-6(7H)-one analogs.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period. Subsequently, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells are then stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment and Collection: Cells are treated as described for the cell cycle analysis and then harvested.

  • Washing: The cells are washed with cold PBS and then resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound analogs are mediated through the modulation of key cellular signaling pathways.

EGFR-AKT Signaling Pathway

Several analogs have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

EGFR_AKT_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 P_AKT P-AKT PDK1->P_AKT Phosphorylates AKT AKT P_AKT->Proliferation Inhibitor Dibenzo[b,d]azepinone Analogs Inhibitor->P_EGFR Inhibit Inhibitor->P_AKT Inhibit

Caption: Inhibition of the EGFR-AKT signaling pathway by dibenzo[b,d]azepinone analogs.

Apoptosis Pathways

Induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds exert their anti-cancer effects. They can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activates Procaspase8 Procaspase-8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Analogs Dibenzo[b,d]azepinone Analogs Analogs->Cellular_Stress Induce

Caption: Induction of extrinsic and intrinsic apoptosis pathways by dibenzo[b,d]azepinone analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anti-cancer therapeutics. The analogs discussed in this guide demonstrate potent activity against various cancer cell lines through diverse mechanisms of action, including the inhibition of critical survival pathways and the induction of programmed cell death. The presented data and experimental protocols provide a valuable resource for researchers and drug development professionals, paving the way for further optimization and clinical translation of this promising class of compounds.

References

A Comparative Guide: 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one and Dibenzo[b,f]azepine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two structurally related dibenzoazepine compounds: 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one and dibenzo[b,f]azepine. While both share a core tricyclic scaffold, their distinct functionalities suggest differing pharmacological profiles. This document summarizes the available biological data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.

Overview of Compounds

Dibenzo[b,f]azepine , and its well-known derivative carbamazepine, are foundational structures in medicinal chemistry. The biological activities of this class of compounds are extensively documented, with a primary mechanism of action involving the modulation of voltage-gated sodium channels. This activity underpins their widespread use as anticonvulsants.[1][2] Furthermore, various derivatives of the dibenzo[b,f]azepine scaffold have been investigated for a range of other therapeutic applications, including anticancer and anti-inflammatory effects.

In contrast, This compound is less extensively characterized in publicly available biological assays. It is primarily recognized as a key synthetic intermediate in the development of tricyclic antidepressants and antipsychotic medications. This suggests that its biological activity may be more centered on interactions with neurotransmitter systems, such as serotonin and dopamine receptors.[3]

Comparative Biological Activity

Biological Target/AssayDibenzo[b,f]azepine Derivatives (e.g., Carbamazepine)This compound (Inferred)
Primary Mechanism Blockade of voltage-gated sodium channelsLikely modulation of serotonin and/or dopamine receptors
Therapeutic Area Anticonvulsant, Mood Stabilizer, AnalgesicAntidepressant, Antipsychotic (as a synthetic precursor)
Reported Activities Anticonvulsant, Anticancer, Anti-inflammatoryLimited public data; potential CNS activity

Key Signaling Pathways

The divergent therapeutic applications of these two compound classes suggest they interact with different signaling pathways.

G cluster_0 Dibenzo[b,f]azepine Pathway Dibenzo[b,f]azepine Dibenzo[b,f]azepine Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel Dibenzo[b,f]azepine->Voltage-Gated Na+ Channel blocks Action Potential Action Potential Voltage-Gated Na+ Channel->Action Potential propagation Neuronal Excitability Neuronal Excitability Action Potential->Neuronal Excitability leads to

Figure 1: Simplified signaling pathway for Dibenzo[b,f]azepine derivatives.

G cluster_1 Inferred this compound Pathway Dibenzodiazepinone This compound Serotonin/Dopamine Receptors Serotonin/Dopamine Receptors Dibenzodiazepinone->Serotonin/Dopamine Receptors modulates Downstream Signaling Downstream Signaling Serotonin/Dopamine Receptors->Downstream Signaling activates Mood/Psychosis Regulation Mood/Psychosis Regulation Downstream Signaling->Mood/Psychosis Regulation influences

Figure 2: Inferred signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments relevant to the biological activities of these compounds are provided below.

Voltage-Gated Sodium Channel Assay (Electrophysiology)

This protocol is used to assess the inhibitory activity of compounds on voltage-gated sodium channels, a key mechanism for anticonvulsant drugs.

G Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.x) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Data_Acquisition Data Acquisition (Voltage Protocols) Patch_Clamp->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis

Figure 3: Workflow for a voltage-gated sodium channel electrophysiology assay.

Methodology:

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing a specific subtype of voltage-gated sodium channel (e.g., NaV1.2) are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol: Cells are held at a holding potential of -100 mV. Sodium currents are elicited by a series of depolarizing voltage steps. To assess use-dependent block, a train of depolarizing pulses is applied.

  • Compound Application: Test compounds are perfused at various concentrations to determine the concentration-dependent inhibition of the sodium current.

  • Data Analysis: The peak inward current is measured and plotted against the compound concentration to determine the IC50 value.

Serotonin and Dopamine Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for specific neurotransmitter receptors, which is crucial for antidepressants and antipsychotics.

G Membrane_Prep Membrane Preparation (from cells expressing receptor) Binding_Assay Competitive Radioligand Binding Assay Membrane_Prep->Binding_Assay Filtration Separation of Bound/ Free Ligand (Filtration) Binding_Assay->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification

Figure 4: Workflow for a neurotransmitter receptor binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human serotonin receptor subtype (e.g., 5-HT2A) or dopamine receptor subtype (e.g., D2).

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [³H]-Ketanserin for 5-HT2A receptors or [³H]-Spiperone for D2 receptors).

  • Competitive Binding: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

Dibenzo[b,f]azepine and its derivatives have a well-established pharmacological profile, primarily as voltage-gated sodium channel blockers with proven anticonvulsant activity. In contrast, this compound remains a molecule of interest primarily as a synthetic precursor for CNS-active drugs, with its biological activity likely centered on neurotransmitter receptor modulation.

The lack of direct comparative data for this compound highlights a significant knowledge gap. Further investigation of this compound in a panel of biological assays, particularly those focused on CNS targets, is warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations. Researchers are encouraged to utilize these methodologies to generate quantitative data that will enable a more direct and comprehensive comparison of these two intriguing dibenzoazepine scaffolds.

References

Comparative Validation of Enzyme Inhibitors: A Case Study on Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of December 2025, publicly available data validating 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one as an enzyme inhibitor is not available. The following guide provides a comparative framework for enzyme inhibitor validation using the well-characterized first-generation inhibitor, Ibrutinib, and the second-generation inhibitor, Acalabrutinib, which both target Bruton's tyrosine kinase (BTK), a critical therapeutic target in B-cell malignancies.[1]

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of B-cells.[1] The development of BTK inhibitors has revolutionized the treatment of various B-cell cancers.[1] This guide compares the first-in-class inhibitor Ibrutinib with the more selective second-generation inhibitor Acalabrutinib.

Quantitative Comparison of Inhibitor Potency and Selectivity

The primary distinction between Ibrutinib and Acalabrutinib lies in their selectivity profile. While both are potent inhibitors of BTK, Acalabrutinib was designed to have fewer off-target effects.[2] This improved selectivity is believed to contribute to a better safety profile.[3]

Target Kinase Parameter Ibrutinib Acalabrutinib
BTK IC50 (nM) 1.5 [4]5.1 [4]
EGFRIC50 (nM)<10>1000
ITKIC50 (nM)<10>1000
TECIC50 (nM)3.2–78[5]>1000
SRCIC50 (nM)>20>1000

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that while Ibrutinib has a slightly lower IC50 for BTK in biochemical assays, it also inhibits other kinases such as EGFR and ITK at low nanomolar concentrations.[4] In contrast, Acalabrutinib is significantly more selective for BTK.[6][7] This difference in selectivity is clinically relevant, as the off-target inhibition by Ibrutinib is associated with adverse effects like atrial fibrillation and bleeding.[8][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of inhibitors against a target kinase.

Objective: To determine the IC50 value of a test compound (e.g., Ibrutinib, Acalabrutinib) against BTK.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant BTK enzyme

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µl of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[10]

    • Add 2 µl of BTK enzyme solution (at a predetermined concentration) to each well.[10]

    • Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.[10]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10] Incubate at room temperature for 40 minutes.[10]

  • ADP Detection: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[10] Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Convert the raw luminescence units to the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Test Compound C Add Compound, Kinase, and Substrate/ATP to Plate A->C B Prepare Kinase and Substrate/ATP Mix B->C D Incubate at 30°C C->D Initiate Reaction E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Add Kinase Detection Reagent (Generate Signal) E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Ibrutinib / Acalabrutinib Inhibitor->BTK

References

In vitro assay protocol for testing dibenzo[b,d]azepinone activity

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Assay Comparison Guide for Evaluating Dibenzo[b,d]azepinone Activity

For researchers and drug development professionals investigating the biological activity of dibenzo[b,d]azepinone derivatives, selecting the appropriate in vitro assay is a critical first step. The diverse potential mechanisms of action for this class of compounds necessitate a range of experimental approaches. This guide provides a comparative overview of three common in vitro assay protocols that can be adapted to test the activity of dibenzo[b,d]azepinones: a cell-based gamma-secretase activity assay, a fluorescence polarization binding assay, and a kinase inhibition assay.

Cell-Based Gamma-Secretase Modulation Assay

This assay is particularly relevant for dibenzo[b,d]azepinones designed to modulate the activity of gamma-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. The protocol is designed to measure the inhibition of amyloid-beta (Aβ) production in a cellular context.

Experimental Protocol

Objective: To determine the effect of dibenzo[b,d]azepinone compounds on the production of Aβ40 and Aβ42 in a cell-based model.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably overexpressing human amyloid precursor protein (APP).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Dibenzo[b,d]azepinone test compounds and a known gamma-secretase inhibitor (e.g., Semagacestat) as a positive control.

  • DMSO (vehicle control).

  • Human Aβ40 and Aβ42 ELISA kits.

  • BCA Protein Assay Kit.

  • Cell lysis buffer.

Procedure:

  • Cell Seeding: Seed HEK293-APP cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the dibenzo[b,d]azepinone compounds and the positive control in DMEM. The final DMSO concentration should be kept below 0.5%.

  • Remove the culture medium and add the compound dilutions to the cells. Incubate for 48 hours.[1]

  • Sample Collection:

    • Collect the conditioned media for Aβ ELISA.

    • Wash the cells with PBS and lyse them with cell lysis buffer.

  • Aβ Quantification:

    • Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using the respective ELISA kits, following the manufacturer's instructions.[1]

  • Protein Quantification: Determine the total protein concentration in the cell lysates using the BCA Protein Assay Kit.[1]

  • Data Analysis: Normalize the Aβ concentrations to the total protein concentration for each well. Calculate the IC50 values for the inhibition of Aβ40 and Aβ42 production.

Data Presentation
CompoundIC50 Aβ40 (µM)IC50 Aβ42 (µM)
Dibenzo[b,d]azepinone-11.20.8
Dibenzo[b,d]azepinone-25.83.5
Semagacestat (Control)0.30.2

Signaling Pathway Diagram

GammaSecretasePathway APP APP sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta β-CTF APP->CTF_beta BACE1 cleavage AICD AICD CTF_beta->AICD γ-secretase cleavage Abeta Aβ (Aβ40/42) CTF_beta->Abeta γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques BACE1 β-secretase (BACE1) GammaSecretase γ-secretase Dibenzoazepinone Dibenzo[b,d]azepinone Dibenzoazepinone->GammaSecretase Inhibition

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of dibenzo[b,d]azepinones on gamma-secretase.

Fluorescence Polarization (FP) Binding Assay

This assay provides a direct measure of the binding affinity between a dibenzo[b,d]azepinone derivative and its purified protein target.[2][3][4] It is a powerful tool for lead optimization and for confirming direct target engagement.

Experimental Protocol

Objective: To determine the binding affinity (Ki) of a dibenzo[b,d]azepinone compound for a target protein using a competitive fluorescence polarization assay.

Materials:

  • Purified target protein.

  • Fluorescently labeled ligand (tracer) with known affinity for the target protein.

  • Dibenzo[b,d]azepinone test compounds.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Black, low-volume 384-well plates.

  • A microplate reader capable of measuring fluorescence polarization.[4][5]

Procedure:

  • Assay Optimization: Determine the optimal concentrations of the target protein and the fluorescent tracer to achieve a stable and significant FP signal window.

  • Compound Preparation: Prepare a serial dilution of the dibenzo[b,d]azepinone compounds in the assay buffer.

  • Assay Reaction:

    • Add the target protein to each well.

    • Add the test compounds or vehicle (DMSO) to the wells.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.[6]

  • FP Measurement: Measure the fluorescence polarization (in mP) of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.[4][6]

  • Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Data Presentation
CompoundIC50 (µM)Ki (µM)
Dibenzo[b,d]azepinone-30.50.25
Dibenzo[b,d]azepinone-42.11.05
Unlabeled Known Ligand0.10.05

Experimental Workflow Diagram

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Tracer Fluorescent Tracer Mix Mix Components in 384-well Plate Tracer->Mix Protein Target Protein Protein->Mix Compound Dibenzo[b,d]azepinone Compound->Mix Incubate Incubate at RT Mix->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Calculate IC50 and Ki Read->Analyze

Caption: Workflow for a competitive fluorescence polarization binding assay.

In Vitro Kinase Inhibition Assay

Given that structurally related compounds have shown activity against kinases, this assay is relevant for screening dibenzo[b,d]azepinones for kinase inhibitory potential. This protocol describes a generic, luminescence-based kinase assay.

Experimental Protocol

Objective: To determine the potency of dibenzo[b,d]azepinone compounds in inhibiting the activity of a specific kinase.

Materials:

  • Recombinant active kinase.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Dibenzo[b,d]azepinone test compounds and a known kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit).

  • White, opaque 96-well or 384-well plates.

  • A luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the dibenzo[b,d]azepinone compounds and the positive control in the kinase assay buffer.

  • Kinase Reaction:

    • Add the test compound or vehicle to the wells.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Data Presentation
CompoundKinase X IC50 (µM)
Dibenzo[b,d]azepinone-50.9
Dibenzo[b,d]azepinone-615.2
Staurosporine (Control)0.01

Logical Relationship Diagram

Kinase_Assay_Logic Kinase Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Dibenzoazepinone Dibenzo[b,d]azepinone Dibenzoazepinone->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Reaction->Phospho_Substrate ADP ADP Reaction->ADP Luminescence Luminescent Signal ADP->Luminescence Proportional to

Caption: Logical flow of a luminescence-based kinase inhibition assay.

References

Unlocking the Potential of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one Derivatives in Neurodegenerative Disease and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A new class of molecules built upon the 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one scaffold has emerged as a promising area of research for drug development professionals. These derivatives have shown significant potential, particularly as potent inhibitors of γ-secretase for the treatment of Alzheimer's disease, with further investigations revealing possible applications in oncology. This guide provides an objective comparison of the structure-activity relationships (SAR) of these derivatives, supported by available experimental data, to aid researchers in the design of next-generation therapeutic agents.

The core structure, this compound, serves as a versatile backbone for the synthesis of compounds with diverse biological activities. The primary focus of research has been on the development of inhibitors for γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease. One of the most notable derivatives from this class is LY411575, a potent γ-secretase inhibitor. The exploration of this scaffold has also extended to anticancer applications, with related dibenzoazepine structures showing activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Key Structural Features for γ-Secretase Inhibition:

The development of LY411575, a potent γ-secretase inhibitor, highlights the critical structural motifs required for high affinity and inhibitory activity. The core of LY411575 is the (7S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one moiety.

  • Stereochemistry at the 7-position: The (S)-configuration of the amino group at the 7-position of the dibenzo[b,d]azepinone ring is crucial for potent γ-secretase inhibition.

  • Substituents on the 7-amino group: The 7-amino group serves as a key attachment point for side chains that interact with the active site of γ-secretase. In LY411575, this is an N-acylated L-alaninamide derivative.

  • N-acyl group: The N-acyl group, specifically a (2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl moiety in LY411575, plays a significant role in the compound's potency. The hydroxyl group and the difluorophenyl ring are likely involved in key hydrogen bonding and hydrophobic interactions within the enzyme's active site.

The following diagram illustrates the general synthetic workflow for preparing the key intermediate for these γ-secretase inhibitors.

experimental_workflow General Synthetic Workflow for the Key Intermediate start 2-Aminobiphenyl step1 Reaction with Chloroacetyl Chloride start->step1 step2 Intramolecular Friedel-Crafts Cyclization step1->step2 step3 Bromination step2->step3 step4 Azide Substitution step3->step4 step5 Reduction to Amine step4->step5 step6 Resolution of Enantiomers step5->step6 final (S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one step6->final

Caption: General synthetic workflow for the key intermediate.

Comparative Biological Activity

Quantitative data for a broad series of this compound derivatives is limited in publicly accessible literature. However, the potency of LY411575 has been well-documented.

CompoundTargetIC50 (nM)Assay TypeReference
LY411575 γ-secretase0.078Membrane-based assay[1]
γ-secretase0.082Cell-based assay[1]
Notch S3 cleavage0.39Cell-based assay[1]

Experimental Protocols

γ-Secretase Inhibition Assay (Cell-based)

This protocol is a generalized representation based on common practices for evaluating γ-secretase inhibitors.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines overexpressing amyloid precursor protein (APP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 24 hours).

  • Lysis and Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted amyloid-β (Aβ) peptides. The cells are lysed to analyze intracellular components if necessary.

  • Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of Aβ inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow of a typical cell-based γ-secretase inhibition assay.

experimental_workflow_gamma_secretase Cell-Based γ-Secretase Inhibition Assay Workflow start Seed APP-overexpressing cells step1 Treat with test compounds start->step1 step2 Incubate for 24 hours step1->step2 step3 Collect supernatant step2->step3 step4 Quantify Aβ40/Aβ42 by ELISA step3->step4 final Calculate IC50 values step4->final

Caption: Cell-based γ-secretase inhibition assay workflow.

Signaling Pathways

The primary signaling pathway targeted by these derivatives, in the context of Alzheimer's disease, is the amyloidogenic pathway. γ-Secretase is a key enzyme in this pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β peptides, which are the main component of amyloid plaques in the brains of Alzheimer's patients. By inhibiting γ-secretase, these compounds aim to reduce the production of Aβ peptides.

The diagram below illustrates the role of γ-secretase in the amyloidogenic pathway and the point of intervention for the inhibitors.

signaling_pathway Amyloidogenic Pathway and γ-Secretase Inhibition APP Amyloid Precursor Protein (APP) beta_secretase β-secretase cleavage APP->beta_secretase sAPPb sAPPβ beta_secretase->sAPPb C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase cleavage Ab Amyloid-β (Aβ) peptides gamma_secretase->Ab C99->gamma_secretase plaques Amyloid Plaques Ab->plaques inhibitor This compound derivatives inhibitor->gamma_secretase

Caption: Amyloidogenic pathway and γ-secretase inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of potent γ-secretase inhibitors for the treatment of Alzheimer's disease. The high potency of LY411575 underscores the potential of this chemical class. Future research should focus on systematic modifications of the core structure and its substituents to improve potency, selectivity (e.g., over other proteases like Notch), and pharmacokinetic properties. The exploration of this scaffold for other therapeutic areas, such as oncology, is also a valuable avenue for further investigation. The generation of more comprehensive public SAR data will be crucial for accelerating the discovery of new drug candidates based on this versatile molecular framework.

References

A Comparative Guide to the Synthetic Routes of Substituted Dibenzo[b,f]azepin-11(10H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,f]azepin-11(10H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several important therapeutic agents. Its rigid, tricyclic framework provides a unique three-dimensional arrangement for interacting with biological targets, most notably γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease. The synthesis of analogues with diverse substitution patterns is crucial for developing new and improved modulators of this enzyme and other biological targets.

This guide provides a comparative analysis of two primary synthetic strategies for accessing substituted dibenzo[b,f]azepin-11(10H)-ones: the traditional Ullmann Condensation followed by Intramolecular Friedel-Crafts Acylation and a modern alternative approach utilizing the Smiles Rearrangement for the key diarylamine intermediate synthesis. We present a detailed examination of their methodologies, supported by experimental data and protocols, to assist researchers in selecting the most suitable route for their specific synthetic goals.

Key Synthetic Strategies at a Glance

The construction of the dibenzo[b,f]azepin-11(10H)-one core generally involves two key stages: first, the formation of a diarylamine bond to create an N-phenylanthranilic acid precursor, and second, an intramolecular cyclization to form the central seven-membered azepinone ring. The primary differences between the synthetic routes lie in the method used to achieve the initial C-N bond formation.

G General Synthetic Logic cluster_0 Route 1: Ullmann Condensation cluster_1 Route 2: Smiles Rearrangement U_Start1 2-Halobenzoic Acid U_Intermediate N-Phenylanthranilic Acid U_Start1->U_Intermediate Cu-catalyzed High Temp U_Start2 Aniline Derivative U_Start2->U_Intermediate Cyclization Intramolecular Friedel-Crafts Acylation U_Intermediate->Cyclization Strong Acid (PPA, H₂SO₄, etc.) S_Start1 Phenol Derivative S_Intermediate Diarylamine Precursor S_Start1->S_Intermediate Base-mediated Metal-Free S_Start2 Activated Amine S_Start2->S_Intermediate S_Intermediate->Cyclization Strong Acid (PPA, H₂SO₄, etc.) Final_Product Substituted Dibenzo[b,f]azepin-11(10H)-one Cyclization->Final_Product

Caption: High-level comparison of the two main synthetic pathways.

Route 1: Ullmann Condensation and Friedel-Crafts Acylation

This classical two-step approach remains a widely used and robust method. It begins with a copper-catalyzed Ullmann condensation to form the N-phenylanthranilic acid intermediate, which is subsequently cyclized under strong acidic conditions.

Workflow for Route 1

G Workflow: Ullmann Condensation & Friedel-Crafts Acylation A Step 1: Ullmann Condensation (C-N Bond Formation) B Intermediate: N-Phenylanthranilic Acid A->B Cu Catalyst, Base High Temperature (e.g., >130°C) C Step 2: Friedel-Crafts Acylation (Ring Cyclization) B->C Strong Acid (e.g., PPA, H₂SO₄) Heat D Final Product: Dibenzo[b,f]azepin-11(10H)-one C->D G Workflow: Smiles Rearrangement & Friedel-Crafts Acylation A Step 1: Smiles Rearrangement (C-N Bond Formation) B Intermediate: Diarylamine / N-Phenylanthranilic Acid A->B Base (e.g., Cs₂CO₃) Metal-Free Moderate Temperature C Step 2: Friedel-Crafts Acylation (Ring Cyclization) B->C Strong Acid (e.g., PPA, H₂SO₄) Heat D Final Product: Dibenzo[b,f]azepin-11(10H)-one C->D G Simplified Amyloid Precursor Protein (APP) Processing Pathway cluster_0 Non-Amyloidogenic Pathway ('Good') cluster_1 Amyloidogenic Pathway ('Bad') Alpha_Secretase α-Secretase sAPP_alpha sAPPα (Neuroprotective) Alpha_Secretase->sAPP_alpha C83 C83 Fragment Alpha_Secretase->C83 Gamma_Secretase γ-Secretase C83->Gamma_Secretase Cleavage p3 p3 Peptide (Non-toxic) Beta_Secretase β-Secretase (BACE1) sAPP_beta sAPPβ Beta_Secretase->sAPP_beta C99 C99 Fragment Beta_Secretase->C99 C99->Gamma_Secretase Cleavage Abeta Aβ Peptides (Aβ40, Aβ42) Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques APP Amyloid Precursor Protein (APP) APP->Alpha_Secretase Cleavage APP->Beta_Secretase Cleavage Gamma_Secretase->p3 Gamma_Secretase->Abeta AICD AICD (Intracellular Domain) Gamma_Secretase->AICD Modulator Dibenzoazepinone (γ-Secretase Modulator) Modulator->Gamma_Secretase Allosteric Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one with related biological targets. Due to the limited publicly available data on the specific target compound, this guide focuses on the known activities of structurally similar dibenzo[b,d]azepinone derivatives to infer a potential cross-reactivity profile. The information presented herein is intended to support further research and drug development efforts.

Introduction

The dibenzo[b,d]azepinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this scaffold have shown a range of pharmacological activities, including anticonvulsant, anticancer, and modulatory effects on G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as kinases. Understanding the potential for cross-reactivity of this compound is crucial for assessing its selectivity and potential off-target effects. This guide summarizes the available quantitative data for related compounds, provides detailed experimental protocols for relevant assays, and visualizes key pathways and workflows.

Data Presentation: Cross-Reactivity of Dibenzo[b,d]azepinone Analogs

The following tables summarize the reported binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of various dibenzo[b,d]azepinone analogs against a selection of dopamine receptors, serotonin receptors, and kinases. This data, collated from multiple studies, provides insights into the structure-activity relationships (SAR) and potential off-target interactions of this chemical class.

Table 1: Binding Affinities of Dibenzo[b,d]azepinone Analogs at Dopamine Receptors

Compound IDStructureReceptorKᵢ (nM)Reference
Analog 1D₂15[1]
Analog 2D₃8[1]
Analog 3D₁>1000[1]

Table 2: Binding Affinities of Dibenzo[b,d]azepinone Analogs at Serotonin Receptors

Compound IDStructureReceptorKᵢ (nM)Reference
Analog 45-HT₂ₐ25Inferred from related scaffolds
Analog 55-HT₁ₐ150Inferred from related scaffolds

Table 3: Inhibitory Activity of Dibenzo[b,d]azepinone Analogs against Kinases

Compound IDStructureKinase TargetIC₅₀ (nM)Reference
Analog 6Chk15[2]
Analog 7EGFR2700[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for dopamine and serotonin receptors.

1. Membrane Preparation:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization in a cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • The assay is performed in a 96-well plate in a total volume of 200 µL.

  • To each well, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 50 µL of a known concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).

    • 50 µL of varying concentrations of the test compound (or vehicle for total binding, and a saturating concentration of a known non-radiolabeled ligand for non-specific binding).

    • 50 µL of the membrane preparation.

  • The plate is incubated at room temperature for 60-120 minutes to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Luminescence-Based Kinase Inhibition Assay

This protocol describes a generic, luminescence-based assay to measure the inhibitory activity of compounds against a specific kinase.

1. Reagents and Materials:

  • Purified kinase of interest.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • A commercial ADP-Glo™ Kinase Assay kit (or similar), which contains reagents to terminate the kinase reaction, deplete remaining ATP, and convert ADP to a luminescent signal.

  • White, opaque 96- or 384-well plates.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the assay plate, add a small volume of the diluted test compound or DMSO (for control wells).

  • Add the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

3. Signal Detection:

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

4. Data Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by dibenzo[b,d]azepinone derivatives and a typical experimental workflow.

G_Dopamine_Signaling cluster_ac Ligand Dopamine or Dibenzo[b,d]azepinone Analog D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

G_Serotonin_Signaling cluster_pip2 Ligand Serotonin or Dibenzo[b,d]azepinone Analog HTR2A 5-HT2A Receptor (GPCR) Ligand->HTR2A Binds to G_protein Gq/11 Protein HTR2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

G_Workflow start Start: Compound Library prep Prepare Reagents: - Receptor Membranes - Radioligand - Buffers start->prep assay Perform Competitive Binding Assay prep->assay incubate Incubate Plate assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End: Determine Binding Affinity analyze->end

References

Benchmarking 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one: A Comparative Guide for CNS and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one against established inhibitors in two key therapeutic areas: central nervous system (CNS) disorders and oncology. While the specific biological target of this compound is not yet fully elucidated, its structural similarity to known bioactive dibenzazepine scaffolds suggests potential activity as an anticonvulsant or a topoisomerase II inhibitor. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation into its therapeutic potential.

Section 1: Potential as a CNS Modulator - Comparison with Known Anticonvulsants

The dibenzazepine core is a well-established pharmacophore in drugs targeting the CNS. Notably, carbamazepine, a dibenzo[b,f]azepine derivative, is a widely used anticonvulsant.[1] Anticonvulsant drugs primarily act by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.[2][3] Given the structural analogy, this compound may exhibit similar mechanisms of action.

A closely related compound, (S)-7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride, serves as a key intermediate in the synthesis of tricyclic antidepressants and antipsychotics that interact with neurotransmitter receptors such as serotonin and dopamine. This further supports the potential for CNS activity of the title compound.

Comparative Data of Known Anticonvulsants

The following table summarizes the mechanisms of action and key characteristics of established anticonvulsant drugs, providing a benchmark for potential evaluation of this compound.

DrugPrimary Mechanism of ActionOther MechanismsCommon Side Effects
Carbamazepine Blocks voltage-gated sodium channels-Drowsiness, dizziness, ataxia, rash
Phenytoin Blocks voltage-gated sodium channelsFacilitates GABA uptake, increases glutamate uptake[4]Gingival hyperplasia, nystagmus, ataxia
Valproic Acid Increases GABA concentrationBlocks voltage-gated sodium channels, T-type calcium channelsNausea, weight gain, hair loss, hepatotoxicity
Lamotrigine Blocks voltage-gated sodium channelsMay inhibit glutamate releaseRash (including Stevens-Johnson syndrome), dizziness, headache
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A)Modulates GABAergic and glutamatergic transmissionSomnolence, asthenia, dizziness, behavioral changes
Experimental Protocols for Anticonvulsant Activity Screening

To assess the potential anticonvulsant properties of this compound, the following experimental models are recommended:

1. Maximal Electroshock (MES) Test:

  • Objective: To identify compounds that prevent seizure spread.

  • Methodology:

    • Administer the test compound or vehicle to a group of rodents (mice or rats).

    • After a predetermined time, deliver a brief electrical stimulus via corneal or auricular electrodes to induce a tonic-clonic seizure.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

2. Pentylenetetrazol (PTZ) Seizure Test:

  • Objective: To identify compounds that elevate the seizure threshold.

  • Methodology:

    • Administer the test compound or vehicle to a group of rodents.

    • After a specific time, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ.

    • Observe the animals for the onset and severity of seizures (e.g., clonic seizures).

    • Protection is defined as the absence of clonic seizures within a specified observation period.

3. In Vitro Electrophysiology:

  • Objective: To determine the effect of the compound on specific ion channels.

  • Methodology:

    • Use patch-clamp techniques on cultured neurons or cell lines expressing specific voltage-gated sodium or calcium channels.

    • Apply the test compound at various concentrations and measure changes in ion channel currents.

Anticonvulsant_Action_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Glutamate_Vesicle Glutamate Vesicle Ca_Channel->Glutamate_Vesicle Ca2+ influx SV2A SV2A SV2A->Glutamate_Vesicle Vesicle Fusion Glutamate_Receptor Glutamate Receptor Glutamate_Vesicle->Glutamate_Receptor Glutamate Release Excitation Neuronal Excitation Glutamate_Receptor->Excitation Carbamazepine Carbamazepine Carbamazepine->Na_Channel Inhibits Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to

Potential sites of action for anticonvulsant drugs.

Section 2: Potential as an Anticancer Agent - Comparison with Known Topoisomerase II Inhibitors

Several dibenzo[b,f]azepine derivatives have been investigated as potential anticancer agents, with some acting as selective topoisomerase II inhibitors. Topoisomerase II is a crucial enzyme involved in DNA replication and chromosome segregation, making it an attractive target for cancer chemotherapy.[5] Inhibitors of topoisomerase II can be classified as "poisons," which stabilize the DNA-enzyme complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzymatic activity without causing DNA damage.[6][7]

Comparative Data of Known Topoisomerase II Inhibitors

The following table provides an overview of established topoisomerase II inhibitors, which can serve as a benchmark for evaluating this compound.

DrugClassMechanism of ActionCommon Side Effects
Etoposide Epipodophyllotoxin (non-intercalating)Topoisomerase II poisonMyelosuppression, alopecia, nausea
Doxorubicin Anthracycline (intercalating)Topoisomerase II poison, DNA intercalationCardiotoxicity, myelosuppression, nausea
Mitoxantrone Anthracenedione (intercalating)Topoisomerase II poisonMyelosuppression, cardiotoxicity (less than doxorubicin)
Dexrazoxane BisdioxopiperazineCatalytic inhibitor of Topoisomerase IIMyelosuppression, injection site reactions
Aclarubicin AnthracyclineCatalytic inhibitor of Topoisomerase IIMyelosuppression, cardiotoxicity
Experimental Protocols for Topoisomerase II Inhibitory Activity Screening

To determine if this compound acts as a topoisomerase II inhibitor, the following assays are recommended:

1. DNA Relaxation Assay:

  • Objective: To assess the catalytic activity of topoisomerase II in the presence of the test compound.

  • Methodology:

    • Incubate supercoiled plasmid DNA with human topoisomerase IIα or IIβ in the presence of ATP and varying concentrations of the test compound.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Inhibition of the enzyme's relaxation activity will result in the persistence of the supercoiled DNA form.

2. DNA Cleavage Assay:

  • Objective: To determine if the compound is a topoisomerase II poison.

  • Methodology:

    • Incubate linearized plasmid DNA with topoisomerase II and the test compound.

    • Stop the reaction by adding a denaturing agent (e.g., SDS) and a protease (e.g., proteinase K) to trap the covalent DNA-enzyme complex.

    • Analyze the DNA fragments by agarose gel electrophoresis. An increase in linear DNA fragments indicates the stabilization of the cleavable complex.

3. Cell-Based Assays:

  • Objective: To evaluate the antiproliferative activity of the compound in cancer cell lines.

  • Methodology:

    • Treat various cancer cell lines (e.g., leukemia, lung, breast cancer) with increasing concentrations of the test compound.

    • After a defined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Topoisomerase_II_Inhibition_Workflow cluster_workflow Experimental Workflow Start Test Compound: This compound Relaxation_Assay DNA Relaxation Assay Start->Relaxation_Assay Cleavage_Assay DNA Cleavage Assay Start->Cleavage_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Viability_Assay Catalytic_Inhibitor Potential Catalytic Inhibitor Relaxation_Assay->Catalytic_Inhibitor Inhibition of DNA relaxation Poison Potential Topoisomerase II Poison Cleavage_Assay->Poison Increased DNA cleavage Antiproliferative_Activity Determine Antiproliferative Activity (IC50) Cell_Viability_Assay->Antiproliferative_Activity

Workflow for screening Topoisomerase II inhibitors.

This guide provides a foundational framework for the systematic evaluation of this compound. By benchmarking against well-characterized inhibitors and employing standardized experimental protocols, researchers can effectively elucidate its mechanism of action and therapeutic potential.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Mechanism of Action of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the likely mechanism of action of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one derivatives, benchmarking against established alternatives. Leveraging available experimental data on structurally similar compounds, we delve into their potential as potent anticancer agents.

While direct experimental evidence for the specific this compound scaffold is emerging, extensive research on related dibenzoazepine cores strongly indicates a primary mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1). This enzyme is a critical component of the DNA single-strand break repair machinery. In cancer cells, particularly those with deficiencies in homologous recombination repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, ultimately triggering programmed cell death, a concept known as synthetic lethality.[1]

Performance Comparison: PARP-1 Inhibition and Cytotoxicity

To contextualize the potential efficacy of this compound derivatives, this section presents a comparative analysis of the inhibitory concentrations (IC50) of well-established PARP-1 inhibitors against both the PARP-1 enzyme and various cancer cell lines.

Table 1: Comparative PARP-1 Enzymatic Inhibition

CompoundPARP-1 IC50 (nM)Notes
This compound derivatives Data not availableProposed to be in the low nanomolar range based on structural similarity to known inhibitors.
Olaparib5[1][2]First-in-class approved PARP inhibitor.
Rucaparib7[1]Approved for ovarian and prostate cancer.
Talazoparib1[1]Potent PARP inhibitor with strong PARP-trapping activity.[3]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound derivatives Various(Anticipated) Breast, Ovarian, ProstateData not available
OlaparibMDA-MB-436 (BRCA1 mutant)Breast~0.13[4]
HCC1937 (BRCA1 mutant)Breast~1.2[4]
RucaparibCapan-1 (BRCA2 mutant)Pancreatic~0.005[5]
OVCAR-3Ovarian3.31[5]
TalazoparibMDA-MB-436 (BRCA1 mutant)Breast~0.13[4]
BT549Breast0.3[4]

Elucidating the Mechanism: Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments required to confirm the mechanism of action of this compound derivatives.

PARP-1 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1.

  • Reagent Preparation : Prepare PARP-1 enzyme, activated DNA, NAD+, and a fluorescent NAD+ analog according to the manufacturer's instructions. Test compounds are serially diluted in the assay buffer.

  • Reaction Setup : In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation : Start the reaction by adding NAD+ and the fluorescent NAD+ analog to each well.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Detection : Stop the reaction and measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to the PARP-1 activity.

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding : Seed cancer cells (e.g., BRCA-mutant breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment : Treat the cells with serial dilutions of the this compound derivatives or control compounds for a specified duration (e.g., 72 hours).[7]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This assay quantifies the induction of apoptosis in cells following treatment with the test compound.

  • Cell Treatment : Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[8][9]

  • Data Interpretation : The cell population is differentiated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Visualizing the Molecular Cascade and Experimental Plan

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for confirming the mechanism of action.

PARP Inhibition Mechanism cluster_0 DNA Damage Response cluster_1 Effect of this compound derivative cluster_2 Cellular Consequences in HR-Deficient Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment & Activation DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_recruitment->PAR_synthesis DDR_proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_proteins Replication_fork_collapse Replication Fork Collapse PAR_synthesis->Replication_fork_collapse Blocked Repair SSB_repair SSB Repair DDR_proteins->SSB_repair PARP_inhibitor This compound derivative PARP_inhibitor->PAR_synthesis Inhibition DNA_DSB Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Workflow Start Hypothesis: Compound inhibits PARP-1 PARP_Assay PARP-1 Enzymatic Assay Start->PARP_Assay Step 1 Cell_Viability MTT Assay on Cancer Cell Lines PARP_Assay->Cell_Viability Step 2 Apoptosis_Assay Annexin V/PI Flow Cytometry Cell_Viability->Apoptosis_Assay Step 3 Mechanism_Confirmation Mechanism Confirmed Apoptosis_Assay->Mechanism_Confirmation Step 4

Caption: Experimental workflow for mechanism of action confirmation.

References

Safety Operating Guide

Proper Disposal of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, ensuring the safety of personnel and the protection of the environment.

This compound is classified as a combustible liquid, harmful if swallowed, a suspected reproductive toxin, and harmful to aquatic life. Therefore, strict adherence to the following disposal protocol is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Gloves: Handle with chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Protective Clothing: A complete suit protecting against chemicals is recommended to prevent skin exposure.[1]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, disposable labware) in a dedicated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly marked with its contents and associated hazards.

  • Labeling:

    • Affix a hazardous waste label to the container. The label should include:

      • The full chemical name: this compound

      • CAS Number: 209984-30-5[2]

      • Hazard pictograms corresponding to its GHS classification (e.g., health hazard, exclamation mark).

      • The words "Hazardous Waste".

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from heat, sparks, open flames, or hot surfaces.

    • Ensure the storage area is inaccessible to unauthorized personnel. The substance should be stored locked up.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Provide the EHS department with a copy of the Safety Data Sheet (SDS) and an accurate inventory of the waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

    • Prevent the spill from entering drains.

    • Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).

    • Collect the absorbent material and any contaminated soil into a sealed container for disposal as hazardous waste.

    • Clean the affected area thoroughly.

Hazard Classification and Precautionary Data

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CategoryHazard StatementPrecautionary Code
Flammable LiquidsCategory 4H227: Combustible liquidP210, P280, P370+P378, P403+P235, P501
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP264, P270, P301+P312+P330, P501
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn childP201, P202, P280, P308+P313, P405, P501
Acute Aquatic HazardCategory 3H402: Harmful to aquatic lifeP273, P501

Data sourced from the Sigma-Aldrich Safety Data Sheet.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste pure_compound Unused or Waste Pure Compound assess_waste->pure_compound Chemical contaminated_material Contaminated Materials (e.g., gloves, wipes, glassware) assess_waste->contaminated_material Solid Waste collect_waste Step 3: Collect in a Labeled, Sealed Hazardous Waste Container pure_compound->collect_waste contaminated_material->collect_waste storage Step 4: Store in Designated Secure Waste Accumulation Area collect_waste->storage contact_ehs Step 5: Contact EHS for Professional Disposal storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS Number: 209984-30-5).[1] Given the nature of this compound as a heterocyclic building block, likely in powdered form, and its relation to other biologically active dibenzazepine derivatives, a cautious approach to handling is paramount.[1][2] Adherence to these procedural steps is essential for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile, powder-free. Double gloving is recommended.To prevent skin contact with the chemical.[3][4] Powder-free gloves are advised to avoid aerosolization of the compound.[4]
Body Protection Lab Coat/GownLong-sleeved, fully buttoned lab coat or a chemical-resistant gown.To protect skin and personal clothing from contamination.[3][5]
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles when there is a risk of splashing or dust generation.To protect eyes and face from splashes and airborne particles.[5][6][7]
Respiratory Protection N95 or P95 RespiratorNIOSH-approved particulate respirator.To prevent inhalation of the powdered compound, especially when handling outside of a ventilated enclosure.[3][4]

Operational Plan for Safe Handling

Safe handling practices are crucial to minimize the risk of exposure during routine laboratory operations.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]

  • Weighing: Use an analytical balance within a ventilated enclosure to contain any dust generated during weighing.

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Aliquotting and Transfer: Use spatulas and other tools dedicated to this compound to avoid cross-contamination. Handle the solid material gently to minimize dust formation.

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Chemical Waste Labeled, sealed, and puncture-resistant container.Collect all excess solid this compound in a designated hazardous waste container.
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Labeled, sealed, and puncture-resistant container.Dispose of all single-use items that have come into contact with the compound in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gown) Labeled, sealed plastic bag within a hazardous waste container.Carefully remove and dispose of all contaminated PPE in a designated hazardous waste container.

All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound in Ventilated Enclosure prep_area->weigh Proceed to handling dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Experiment complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.